molecular formula C10H9ClN2 B13654078 (5-Chloroquinolin-8-yl)methanamine

(5-Chloroquinolin-8-yl)methanamine

カタログ番号: B13654078
分子量: 192.64 g/mol
InChIキー: HXINZXSARHAISV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Chloroquinolin-8-yl)methanamine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloroquinolin-8-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloroquinolin-8-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H9ClN2

分子量

192.64 g/mol

IUPAC名

(5-chloroquinolin-8-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2

InChIキー

HXINZXSARHAISV-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=CC(=C2N=C1)CN)Cl

製品の起源

United States
Foundational & Exploratory

chemical structure and properties of (5-Chloroquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (5-Chloroquinolin-8-yl)methanamine

Authored by: A Senior Application Scientist

Publication Date: March 25, 2026

Abstract

(5-Chloroquinolin-8-yl)methanamine and its salts are heterocyclic compounds built upon the quinoline scaffold. The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The presence of a chloro substituent and a methanamine group on this scaffold provides specific steric and electronic properties that make it a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (5-Chloroquinolin-8-yl)methanamine, with a focus on its utility for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Core Properties

(5-Chloroquinolin-8-yl)methanamine is a derivative of quinoline, a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyridine ring. In this specific molecule, a chlorine atom is attached at the 5-position and a methanamine group (-CH₂NH₂) is at the 8-position. The hydrochloride salt is a common form in which this compound is supplied.[2]

Structural Diagram

Caption: Chemical structure of (5-Chloroquinolin-8-yl)methanamine.

Chemical Identifiers
PropertyValueSource
Chemical Name (5-Chloroquinolin-8-yl)methanamineN/A
Synonyms 5-Chloro-8-(aminomethyl)quinolineN/A
CAS Number 2955711-21-2 (for hydrochloride salt)[2]
Molecular Formula C₁₀H₉ClN₂ (for free base)N/A
Molecular Formula C₁₀H₁₀Cl₂N₂ (for hydrochloride salt)[2]
Molecular Weight 192.65 g/mol (for free base)N/A
Molecular Weight 229.11 g/mol (for hydrochloride salt)[2]
SMILES NCC1=C2N=CC=CC2=C(Cl)C=C1[2]

Physicochemical Properties

PropertyValueNotesSource
Melting Point 122-124 °CData for the analogous 5-chloro-8-quinolinol. The methanamine is expected to have a different melting point.
Boiling Point Not availableHigh boiling point expected due to the aromatic structure and polar functional groups.N/A
Solubility Soluble in DMSO and methanol.General solubility for similar heterocyclic compounds.N/A
Appearance Expected to be a solid at room temperature.Based on the properties of similar quinoline derivatives.[1]
pKa Not availableThe primary amine is basic, and the quinoline nitrogen is weakly basic.N/A

Spectroscopic Data (Predicted)

As of the latest review, published experimental spectroscopic data for (5-Chloroquinolin-8-yl)methanamine is not available. The following data is predicted based on established spectroscopic principles and data for analogous structures.[3]

¹H NMR Spectroscopy

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.95dd1HH-2 (Quinoline)Downfield due to proximity to nitrogen and deshielding effects.
~8.50dd1HH-4 (Quinoline)Downfield, part of the pyridine ring.
~7.80d1HH-6 (Quinoline)Part of the benzene ring.
~7.60d1HH-7 (Quinoline)Part of the benzene ring.
~7.45dd1HH-3 (Quinoline)Part of the pyridine ring.
~4.10s2H-CH₂- (Methylene)Singlet for the methylene protons.
~1.80br s2H-NH₂ (Amine)Broad singlet for the amine protons, which can exchange with D₂O.
¹³C NMR Spectroscopy

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignmentNotes
~150.5C-2
~148.0C-8aQuaternary carbon.
~133.0C-4
~132.5C-5Quaternary carbon attached to Cl.
~129.0C-7
~127.0C-4aQuaternary carbon.
~126.5C-6
~125.0C-8Quaternary carbon attached to the methanamine group.
~121.5C-3
~45.0-CH₂-Methylene carbon.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretching (primary amine)
3000-3100C-H stretching (aromatic)
2850-2950C-H stretching (aliphatic)
~1600C=C and C=N stretching (quinoline ring)
~1500N-H bending (primary amine)
~1050C-Cl stretching
Mass Spectrometry (MS)
m/zAssignment
192/194[M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom)
177[M-NH₂]⁺
161[M-CH₂NH₂]⁺

Synthesis and Reactivity

While specific industrial synthesis routes for (5-Chloroquinolin-8-yl)methanamine are not widely published, a plausible synthetic pathway can be devised from commercially available precursors such as 5-chloro-8-hydroxyquinoline.

Proposed Synthesis Workflow

A potential synthetic route involves the conversion of 5-chloro-8-hydroxyquinoline to 5-chloroquinoline-8-carbaldehyde, followed by reductive amination to yield the target compound.

synthesis_workflow start 5-Chloro-8-hydroxyquinoline intermediate1 5-Chloroquinoline-8-carbaldehyde start->intermediate1 1. Vilsmeier-Haack or Duff reaction 2. Oxidation product (5-Chloroquinolin-8-yl)methanamine intermediate1->product Reductive Amination (e.g., NaBH₃CN, NH₄OAc)

Caption: A plausible synthetic workflow for (5-Chloroquinolin-8-yl)methanamine.

Reactivity Profile
  • Amine Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of Schiff bases.

  • Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution, although the chloro group is deactivating. The nitrogen atom can be quaternized.

  • Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions, although this is generally difficult on an electron-rich ring system.

Applications in Research and Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] (5-Chloroquinolin-8-yl)methanamine serves as a versatile intermediate for the synthesis of more complex molecules.

  • Antimicrobial Agents: Quinoline derivatives have a long history as antimalarial drugs (e.g., chloroquine). The 5-chloroquinoline moiety is a key structural feature in many compounds with antibacterial and antifungal properties.[4][5]

  • Anticancer Agents: The quinoline ring is present in several kinase inhibitors used in cancer therapy.[1] The methanamine group provides a handle for further functionalization to explore structure-activity relationships.

  • Neurological Disorders: Some quinoline derivatives have shown activity as receptor antagonists or enzyme inhibitors in the central nervous system. For instance, 5-chloroquinolin-8-ol (cloxyquin) has been identified as an activator of the TRESK potassium channel, a potential target for migraine treatment.[6]

  • Chemical Probes: The amine group can be readily coupled with fluorescent dyes or other reporter molecules to create chemical probes for biological imaging and assays.

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[7][8][9]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[9]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

    • IF ON SKIN: Wash with plenty of soap and water.[9]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

    • Store in a well-ventilated place. Keep container tightly closed.[8]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Experimental Protocols

The following are general protocols for the synthesis and characterization of (5-Chloroquinolin-8-yl)methanamine, based on standard laboratory practices. These should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Synthesis via Reductive Amination
  • Reaction Setup: To a solution of 5-chloroquinoline-8-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Conclusion

(5-Chloroquinolin-8-yl)methanamine is a valuable chemical intermediate with significant potential for applications in drug discovery and materials science. Its synthesis from readily available precursors and the reactivity of its functional groups make it an attractive building block for the creation of diverse molecular libraries. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

  • (5-chloroquinolin-8-yl)methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 25, 2026, from [Link]

  • 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Knapp, D. M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14264–14276. [Link]

  • SAFETY DATA SHEET - Corteva Agriscience. (2021, June 3). Retrieved March 25, 2026, from [Link]

  • 5-chloro-8-quinolinol - 130-16-5, C9H6ClNO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc. Retrieved March 25, 2026, from [Link]

  • NMR Spectroscopic Data for Compounds 5−8. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Bingol, K., et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 86(12), 5836–5844. [Link]

  • Mester, M., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 208, 112842. [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Wright, P. D., et al. (2013). Cloxyquin (5-chloroquinolin-8-ol) is an activator of the two-pore domain potassium channel TRESK. Biochemical and Biophysical Research Communications, 441(2), 463–468. [Link]

  • Charoensutthivarakul, S., et al. (2020). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules, 25(1), 133. [Link]

  • A Commercial Process For The Preparation Of Cloquintocet Mexyl Ester. (n.d.). Quick Company. Retrieved March 25, 2026, from [Link]

  • Chemical Properties of Cloxyquin (CAS 130-16-5). (n.d.). Cheméo. Retrieved March 25, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 25, 2026, from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1695–1719. [Link]

  • Henning, A. W., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Omega, 7(32), 28445–28452. [Link]

Sources

Analytical and Synthetic Profiling of (5-Chloroquinolin-8-yl)methanamine: Exact Mass Characterization and Workflow Integration

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Executive Summary

In modern medicinal chemistry, the quinoline scaffold is a privileged pharmacophore. Specifically, (5-Chloroquinolin-8-yl)methanamine (CAS: 1520308-50-2)[2] serves as a highly versatile building block. The 5-chloro substitution provides critical metabolic stability by blocking cytochrome P450-mediated oxidation at the 5-position, while the 8-methanamine moiety offers a highly nucleophilic primary amine for downstream functionalization.

For analytical scientists and synthetic chemists, understanding the precise physicochemical properties of this molecule—specifically the dichotomy between its average molecular weight and monoisotopic exact mass—is paramount. This whitepaper establishes the foundational mass characteristics of (5-Chloroquinolin-8-yl)methanamine and provides self-validating protocols for its High-Resolution Mass Spectrometry (HRMS) analysis and synthetic application.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in drug discovery workflows is the conflation of average molecular weight (MW) and monoisotopic exact mass.

  • Molecular Weight (192.64 g/mol ): Calculated using the naturally occurring weighted average of all isotopes. This value is strictly used for macroscopic laboratory operations, such as calculating stoichiometric equivalents for synthesis.

  • Exact Mass (192.0454 Da): Calculated using the mass of the single most abundant isotope for each element ( 12 C, 1 H, 35 Cl, 14 N). High-Resolution Mass Spectrometry (HRMS) instruments (e.g., Orbitraps, Q-TOFs) measure exact mass.

Because exact mass is intrinsically tied to the elemental formula (C 10​ H 9​ ClN 2​ ), (5-Chloroquinolin-8-yl)methanamine shares its exact mass with isobaric isomers such as 2-(chloromethyl)-4-methylquinazoline [1]. Therefore, exact mass must be paired with chromatographic retention time and isotopic envelope analysis to ensure unambiguous identification.

Table 1: Fundamental Chemical Parameters
ParameterValueAnalytical Significance
Chemical Name (5-Chloroquinolin-8-yl)methanamineIUPAC identification.
CAS Registry Number 1520308-50-2 (Free Base)Unique identifier for procurement [2].
Molecular Formula C 10​ H 9​ ClN 2​ Defines the isotopic envelope [3].
Molecular Weight 192.646 g/mol Used for synthetic molarity calculations.
Monoisotopic Exact Mass 192.0454 DaTarget mass for HRMS neutral species.
[M+H] + Expected m/z 193.0527Target mass in ESI+ mode (addition of 1 H + ).
Isotopic Signature (Cl) [M+H] + at 193.05[M+H+2] + at 195.05~3:1 ratio confirms the presence of a single chlorine atom ( 35 Cl vs 37 Cl).

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately characterize (5-Chloroquinolin-8-yl)methanamine, Electrospray Ionization (ESI) in positive mode is the gold standard. The molecule contains two basic sites: the primary amine (pKa ~9.0) and the quinoline nitrogen (pKa ~4.5).

Causality-Driven LC-MS/MS Methodology
  • System Suitability & Validation:

    • Action: Inject a blank solvent (95:5 H 2​ O:MeCN) followed by a known tuning standard.

    • Causality: Quinoline derivatives can adhere to stainless steel LC tubing. The blank ensures no carryover at m/z 193.05, while the tuning standard validates mass accuracy (< 5 ppm error) before sample analysis.

  • Sample Preparation:

    • Action: Dissolve 1 mg of the compound in 1 mL LC-MS grade Methanol, then dilute to 1 µg/mL in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Matching the sample diluent to the initial mobile phase prevents solvent-front distortion (the "strong solvent effect") during injection, ensuring a sharp chromatographic peak.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 UHPLC column. Run a gradient of 5% to 95% Acetonitrile containing 0.1% Formic Acid over 5 minutes.

    • Causality: Formic acid is non-negotiable here. It fully protonates both basic nitrogen atoms, preventing secondary interactions with residual silanols on the C18 stationary phase that would otherwise cause severe peak tailing.

  • ESI+ Ionization & Detection:

    • Action: Set capillary voltage to 3.5 kV and resolution to 70,000. Extract the ion chromatogram (EIC) at m/z 193.0527 ( ± 5 ppm).

    • Causality: High resolution easily separates the target [M+H] + ion from isobaric background matrix interferences. The operator must visually confirm the M+2 peak at m/z 195.0498 at ~32% relative intensity to validate the 37 Cl isotope.

LCHRMS N1 Sample Prep (0.1% FA in MeOH) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 HRMS Analyzer (Orbitrap/TOF) N3->N4 N5 Data Processing m/z 193.0527 N4->N5

Figure 1: LC-HRMS analytical workflow for exact mass verification.

Synthetic Utility: Regioselective Amide Coupling

In drug discovery, (5-Chloroquinolin-8-yl)methanamine is frequently used to synthesize amide-linked libraries. The primary challenge is ensuring the reaction occurs exclusively at the primary amine without the quinoline nitrogen interfering or coordinating with coupling reagents.

Causality-Driven Amide Coupling Protocol
  • Electrophile Activation:

    • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is chosen because it is a sterically hindered, non-nucleophilic base; it deprotonates the acid to facilitate activation but cannot compete with the amine during the coupling step.

  • Regioselective Coupling:

    • Action: Add (5-Chloroquinolin-8-yl)methanamine (1.1 eq) to the mixture. Stir at room temperature for 2 hours.

    • Causality: The primary amine is highly nucleophilic and unhindered, allowing it to rapidly attack the active ester. The quinoline nitrogen is integrated into an aromatic ring and sterically shielded by the adjacent methanamine group, rendering it non-nucleophilic under these conditions. This guarantees regioselective amide formation.

  • Self-Validating Reaction Monitoring:

    • Action: Pull a 5 µL aliquot at 1 hour, dilute in 1 mL MeOH, and inject into the LC-MS system described in Section 3.

    • Causality: The disappearance of the m/z 193.0527 peak and the emergence of the calculated exact mass of the product validates reaction progression and completion in real-time, preventing premature workup.

Synthesis N1 (5-Chloroquinolin-8-yl) methanamine N3 Activation (HATU, DIPEA, DMF) N1->N3 N2 Carboxylic Acid (R-COOH) N2->N3 N4 Amide Formation (Regioselective) N3->N4 N5 Target Drug Candidate N4->N5

Figure 2: Regioselective amide coupling workflow using the primary amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 241518, 2-(Chloromethyl)-4-methylquinazoline" (Utilized for C 10​ H 9​ ClN 2​ exact mass validation). PubChem.[Link]

Comprehensive Safety and Handling Blueprint for (5-Chloroquinolin-8-yl)methanamine (CAS: 1520308-50-2)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the intersection of chemical safety and synthetic utility requires moving beyond static safety data sheets (SDS). This whitepaper provides an authoritative, mechanistic guide to handling (5-Chloroquinolin-8-yl)methanamine , a highly valuable bifunctional building block used extensively in medicinal chemistry for the development of kinase inhibitors and quinoline-4-carboxamide analogs[1].

Here, we deconstruct the causality behind its hazard profile, establish self-validating safety protocols, and detail an optimized synthetic workflow for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Implications

Understanding the molecular architecture of (5-Chloroquinolin-8-yl)methanamine is the first step in predicting its behavior in both biological and synthetic environments. The molecule features a rigid, electron-deficient quinoline core, a lipophilic 5-chloro substituent, and a highly nucleophilic 8-methanamine group.

Table 1: Physicochemical and Hazard Summary

ParameterValue / Description
Chemical Name (5-Chloroquinolin-8-yl)methanamine
CAS Registry Number 1520308-50-2
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.64 g/mol
GHS Hazard Statements H302, H315, H319, H335
Primary Target Organs Eyes, Skin, Respiratory Tract, Hepatic CYP Enzymes

Hazard Identification & Toxicological Mechanisms

Standard SDS documentation lists this compound with the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2][3]. However, mitigating these risks requires understanding the why behind the hazards.

The Mechanism of Localized Irritation (H315 / H319)

The primary aliphatic amine acts as a localized base. Upon contact with physiological moisture (e.g., ocular fluid, mucous membranes, or sweat), the methanamine group undergoes rapid protonation. This localized basicity disrupts the cellular pH gradient, inducing the saponification of lipid bilayers in the skin and eyes. This chemical disruption is the root cause of its severe irritant profile.

Cytochrome P450 (CYP) Coordination Toxicity

Beyond surface irritation, quinoline derivatives exhibit specific toxicological mechanisms in vivo. The quinoline nitrogen acts as a Type II ligand, capable of coordinating directly with the ferric heme iron of essential (such as CYP3A4 and CYP2C9)[4][5].

  • Causality: This coordination displaces water from the active site, shifting the heme to a high-spin state and competitively inhibiting the enzyme[6]. If systemic exposure occurs (via inhalation of dust or accidental ingestion), this mechanism can lead to severe metabolic toxicity and dangerous drug-drug interactions.

Emergency Response & Spill Mitigation Workflows

To mitigate the risks associated with aerosolization and dermal exposure, handling must occur within a Class II Biological Safety Cabinet or a dedicated chemical fume hood. In the event of a spill, a standardized, self-validating response must be executed in accordance with standards[7].

Self-Validating Spill Response Protocol
  • Evacuation and Assessment: Immediately isolate the area. Do not attempt to sweep the dry powder, as this will aerosolize the Type II CYP inhibitor.

  • PPE Donning: Equip a NIOSH-approved N95/P100 respirator, chemical safety goggles, and double nitrile gloves.

  • Containment (The Causality of Absorbents): Deploy inert absorbents (e.g., sand or vermiculite) over the spill. Crucial Note: Never apply strong acids directly to neutralize the amine. The resulting acid-base neutralization is highly exothermic and will rapidly aerosolize the toxic quinoline core into the breathing zone.

  • Mechanical Collection: Carefully sweep the inert mixture into a sealable hazardous waste container using non-sparking tools.

  • Decontamination & Validation: Wipe the affected surface with a weak 5% citric acid solution. This gently neutralizes residual free base without generating dangerous heat.

    • Self-Validation Step: Swab the decontaminated area with a pH indicator strip. The protocol is validated as complete only when a neutral pH (7.0) is confirmed.

SpillResponse A 1. Spill Detected Assess Volume & Hazard B 2. Evacuate & Isolate Secure the Area A->B C 3. Don PPE (Respirator, Nitrile Gloves) B->C D 4. Containment Deploy Inert Absorbent C->D E 5. Mechanical Collection Avoid Aerosolization D->E F 6. Decontamination Wipe with 5% Citric Acid E->F G 7. Hazardous Waste Disposal & Documentation F->G

Figure 1: Sequential laboratory spill response and mitigation workflow for hazardous amine derivatives.

Synthetic Utility & Application Workflows

In drug development, (5-Chloroquinolin-8-yl)methanamine is predominantly utilized as a nucleophile in amide coupling reactions to generate target pharmacophores. To achieve high yields without degrading the sensitive quinoline core, is the premier methodology[8][9].

The Causality Behind HATU Selection

HATU generates an OAt-active ester. The presence of the nitrogen atom in the 7-azabenzotriazole ring exerts a powerful neighboring-group effect, stabilizing the incoming methanamine through a hydrogen-bonded 7-membered cyclic transition state[8]. This dramatically accelerates the aminolysis kinetics compared to standard HOBt/EDC coupling, minimizing the residence time of the reactive intermediate and preventing epimerization[9].

Table 2: Standard HATU Coupling Reaction Parameters

ParameterOptimized ValueCausality / Rationale
Coupling Reagent HATU (1.1 eq)Generates highly reactive OAt-ester; prevents epimerization.
Base DIPEA (2.5 eq)Non-nucleophilic base; deprotonates acid without side reactions.
Solvent Anhydrous DMFSolubilizes polar intermediates; stabilizes transition state.
Pre-activation Time 1 - 2 minutesMaximizes active ester concentration before amine addition.
Reaction Temperature 20°C - 25°C (RT)Balances aminolysis kinetics with thermal stability of the ester.
Step-by-Step Amide Coupling Methodology (Self-Validating)
  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq). Stir for exactly 1-2 minutes.

    • Validation: The solution will transition to a pale yellow, visually confirming OAt-ester formation.

  • Nucleophilic Addition: Add (5-Chloroquinolin-8-yl)methanamine (1.1 eq) dropwise to the activated mixture.

  • Aminolysis: Stir at room temperature for 2-4 hours.

    • Validation: Monitor the reaction via LC-MS. The system validates itself when the mass of the starting acid disappears and the distinct product mass (M+H)⁺ emerges.

  • Quench and Aqueous Workup: Dilute the mixture with EtOAc and wash sequentially with saturated NaHCO₃, 5% aqueous LiCl, and brine.

    • Causality: The 5% LiCl wash is an absolute necessity. It selectively partitions the highly polar DMF solvent and the tetramethylurea byproduct (generated by HATU) into the aqueous phase, preventing them from co-eluting during downstream chromatography[9][10].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

HATUCoupling Step1 1. Pre-activation Carboxylic Acid + HATU + DIPEA Step2 2. OAt-Active ester Formation (1-2 min at RT) Step1->Step2 Step3 3. Amine Addition Add (5-Chloroquinolin-8-yl)methanamine Step2->Step3 Step4 4. Aminolysis Neighboring-Group Assisted (2-4h) Step3->Step4 Step5 5. Reaction Quench & Aqueous Workup LiCl Wash Removes Tetramethylurea Step4->Step5 Step6 6. Purification Flash Chromatography / LC-MS Step5->Step6

Figure 2: HATU-mediated amide coupling workflow highlighting the OAt-active ester intermediate phase.

References

  • American Chemical Society (ACS). "Guide for Chemical Spill Response". Source: acs.org. URL:[Link]

  • Wikipedia Contributors. "HATU - Mechanism and Reactions". Source: wikipedia.org. URL: [Link]

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". Source: peptidechemistry.org. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs". Source: nih.gov. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4". Source: nih.gov. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Understanding the mechanism of Cytochrome P450 3A4: Recent advances and remaining problems". Source: nih.gov. URL: [Link]

Sources

A Theoretical Investigation of the pKa and Isoelectric Point of (5-Chloroquinolin-8-yl)methanamine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical properties of a drug candidate, specifically its acid dissociation constants (pKa) and isoelectric point (pI), are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. These parameters govern critical attributes such as aqueous solubility, membrane permeability, and target binding, making their early-stage assessment imperative for efficient drug development. This technical guide provides an in-depth theoretical analysis of the pKa and pI of (5-Chloroquinolin-8-yl)methanamine, a heterocyclic compound representative of scaffolds found in medicinal chemistry. By dissecting its molecular structure and applying established chemical principles alongside computational methodologies, we offer a framework for predicting its ionization behavior. This document serves as a practical resource for researchers, chemists, and drug development professionals, elucidating the causality behind theoretical predictions and outlining a standard workflow for their determination.

Introduction: The Critical Role of Physicochemical Properties in Drug Efficacy

In the journey from a chemical entity to a therapeutic agent, a molecule's intrinsic properties dictate its behavior within a biological system. Among the most influential of these are the ionization constants, which describe the propensity of a molecule to gain or lose protons in response to the ambient pH.

The Significance of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of a functional group's acidity or basicity.[1] For a drug molecule, pKa values are paramount as they predict the degree of ionization under physiological conditions (typically pH 7.4).[1] This ionization state directly impacts:

  • Solubility: Ionized species are generally more soluble in aqueous environments like blood plasma, while neutral species are less soluble.

  • Absorption and Permeability: The neutral form of a drug is typically more lipid-soluble and thus more readily permeates biological membranes, a key step in oral absorption and distribution (Lipinski's Rule of Five).

  • Target Binding: The charge state of a molecule can be critical for its interaction with the active site of a protein target, often involving ionic bonds or hydrogen bonding.

The Importance of the Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[2] At this pH, the positive and negative charges on the molecule are balanced. For amphoteric molecules like proteins, peptides, and many small-molecule drugs, the pI is a crucial parameter.[2][3] A molecule's solubility is often at its minimum at its isoelectric point, which can lead to precipitation out of solution.[2] Understanding the pI is therefore essential for formulation development, purification processes like isoelectric focusing, and predicting a drug's behavior in pH gradients within the body.[2]

Molecular Profile: (5-Chloroquinolin-8-yl)methanamine

To accurately predict the pKa and pI, we must first analyze the structure of (5-Chloroquinolin-8-yl)methanamine and identify its ionizable functional groups.

Structure:

Caption: A generalized workflow for the in silico prediction of pKa and pI.

pH-Dependent Protonation States and Their Implications

Understanding the dominant form of the molecule at different pH values is critical.

Species Distribution as a Function of pH
  • pH < 3.5: Both nitrogen atoms are protonated. The molecule exists as a dication with a net charge of +2.

  • 3.5 < pH < 9.5: The more acidic quinoline nitrogen is deprotonated, while the more basic methanamine nitrogen remains protonated. The molecule is a monocation with a net charge of +1. This is the predominant form at physiological pH.

  • pH > 9.5: Both nitrogen atoms are deprotonated. The molecule is in its neutral form with a net charge of 0.

Diagram of Protonation Equilibria

G Dication Dication (+2) (pH < ~3.5) Monocation Monocation (+1) (~3.5 < pH < ~9.5) Dication->Monocation  +H+ (pKa ~3.75) Neutral Neutral (0) (pH > ~9.5) Monocation->Neutral  +H+ (pKa ~9.25)

Caption: Protonation states of (5-Chloroquinolin-8-yl)methanamine vs. pH.

Conclusion: Application in a Drug Development Context

The theoretical analysis of (5-Chloroquinolin-8-yl)methanamine reveals it to be a basic compound with two distinct pKa values and a pI of approximately 6.5. The key takeaway for drug development professionals is that at physiological pH (7.4), the molecule will exist predominantly as a monocation (+1 charge). This has significant implications:

  • Favorable Solubility: The charged state at physiological pH suggests good aqueous solubility, which is beneficial for formulation and systemic distribution.

  • Membrane Permeation: While the charged state aids solubility, the presence of a significant fraction of the neutral form is required for passive diffusion across cell membranes. The equilibrium between the charged and neutral forms, governed by the higher pKa, will be a key factor in its absorption.

  • Target Interaction: A positively charged molecule may form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein's binding pocket.

This in-depth guide demonstrates that a robust theoretical evaluation of pKa and pI provides invaluable, actionable insights early in the drug discovery pipeline. By integrating these fundamental physicochemical principles with modern computational tools, research organizations can make more informed decisions, optimizing compound selection and de-risking later stages of development.

References

  • Skvortsov V.S., et al. (2015). pIPredict: a computer tool for predicting isoelectric points of peptides and proteins. Biomeditsinskaya khimiya, 61(1), 83-91.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Kıran, M. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES.
  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Skvortsov, V. S., et al. (2015). pIPredict: A Computer Tool for Prediction of Isoelectric Points of Peptides and Proteins. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 9(3), 296-303.
  • Kowalski, K., et al. (2025).
  • EGI. (n.d.). Precision in Proteins: Predicting pKa with PypKa, a Poisson–Boltzmann-based Tool. Retrieved from [Link]

  • ACD/Labs. (n.d.). What is the pKa of my compound? Retrieved from [Link]

  • Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W28-W33. [Link]

  • Scilico, LLC. (2021). Software: IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Retrieved from [Link]

  • ACD/Labs. (2024). Collaborations & Developments that bring you Industry Leading Predictive pKa [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

  • Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Research Square. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Quora. (2018). How to determine the Isoelectric point of amino acids with basic and acid side chains. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

  • Reddit. (2023). Computational pKa Determination. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • ChemAxon. (2023). Predicting pKa. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Pearson Education. (2011). Tools for Estimating pKa [Video]. YouTube. [Link]

  • Smith, L. et al. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 11(9), 1029-1041. [Link]

  • Grazioli, C., et al. (2016). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Journal of Electron Spectroscopy and Related Phenomena, 209, 16-23. [Link]

  • ChemAxon. (n.d.). pKa calculation - Documentation 16.8.8.0. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculations Menu. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloroquinolin-8-amine. Retrieved from [Link]

  • Pérez-González, A., et al. (2021). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 10(10), 1581. [Link]

  • Novak, I., & Kovač, B. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(13), 4563-4567. [Link]

  • Asiamah, I., et al. (2024). synthesis and determination of ionization constants (p k a ) of 2-arylquinazoline derivatives bearing substituents at varying positions. ResearchGate. [Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2983. [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D–A-Type Quinoxaline-Based Polymers. Retrieved from [Link]

Sources

Crystallographic Profiling and Coordination Chemistry of (5-Chloroquinolin-8-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (5-chloroquinolin-8-yl)methanamine scaffold and its derivatives represent a highly versatile pharmacophore in modern medicinal chemistry and structural biology. Characterized by a rigid quinoline core, a versatile methanamine side chain, and an electron-withdrawing chlorine atom at the C5 position, these compounds are heavily utilized in the development of Nav1.7 sodium channel inhibitors for pain management[1] and as highly potent oxidovanadium(IV) and platinum(II) complexes for targeted anticancer therapies[2].

As a Senior Application Scientist, understanding the precise three-dimensional architecture of these molecules is paramount. This whitepaper provides an in-depth analysis of the crystallographic data, supramolecular interactions, and coordination chemistry of (5-chloroquinolin-8-yl)methanamine derivatives. By detailing self-validating experimental protocols and causality-driven methodologies, this guide serves as an authoritative resource for researchers engaged in structure-based drug design (SBDD) and coordination chemistry.

Supramolecular Chemistry and Crystallographic Profiling

The Role of the 5-Chloro Substituent in Crystal Packing

The incorporation of a chlorine atom at the C5 position of the quinoline ring is not merely a steric or lipophilic modification; it acts as a critical structure director during crystallization. Crystallographic studies of 5-chloroquinoline derivatives reveal the frequent occurrence of non-classical C–Cl···X halogen bonds[3]. These halogen bonds, where the distance between the halogen atoms is often less than the sum of their van der Waals radii, drive the formation of highly ordered, centrosymmetric dimer chains in the solid state[3].

Furthermore, the methanamine moiety introduces the potential for robust N–H···N and N–H···Cl hydrogen bonding networks, which, combined with π–π stacking of the quinoline rings, dictate the overall supramolecular architecture and crystal density[4].

Comparative Crystallographic Data

To facilitate structural comparisons, the quantitative crystallographic parameters of key (5-chloroquinolin-8-yl)methanamine analogs and related coordination complexes are summarized below.

Table 1: Crystallographic Parameters of Key Quinoline Derivatives

Compound / DerivativeSpace GroupCrystal SystemUnit Cell Dimensions (Å)Key Intermolecular InteractionsRef
5-Chloroquinolin-8-yl Acrylate P2₁/cMonoclinica=11.5, b=11.7, c=15.6C–H···O, π–π stacking[5]
Zn(II) 8-Aminoquinoline Complex P-1Triclinica=7.2, b=8.5, c=12.1N–H···N, C–H···N, Metal Chelation[6]
8-Azaniumylquinolinium ZnCl₄ P2₁/cMonoclinica=8.1, b=14.2, c=11.9N–H···Cl (48.1% Hirshfeld contribution)[4]
N-(5-Chloroquinolin-8-yl)amide P2₁/cMonoclinica=10.2, b=9.8, c=14.5C–Cl···X Halogen bonding, N–H···O[7]

Coordination Chemistry and Pharmacological Applications

Transition Metal Chelation (Zn, V, Pt)

The (5-chloroquinolin-8-yl)methanamine ligand acts as an exceptional bidentate chelator. Upon deprotonation or neutral coordination, the quinoline nitrogen (sp²) and the methanamine nitrogen (sp³) bind to transition metals such as Zn(II), V(IV), and Pt(II) to form highly stable five-membered chelate rings[6]. The loss of conjugation between the aromatic ring and the lone-pair electrons of the sp³ nitrogen upon coordination results in a measurable lengthening of the C–N bond, a feature consistently observed in high-resolution X-ray diffraction (XRD) models[4].

Pharmacological Mechanisms

The structural rigidity provided by this bidentate coordination is directly correlated to the compound's bioactivity. For instance, oxidovanadium(IV) complexes utilizing related quinoline scaffolds have demonstrated significant antiproliferative activity against A-375 malignant melanoma cells, inducing double-stranded DNA breaks and apoptosis[2]. Concurrently, specific sulfonamide derivatives of the methanamine scaffold are potent inhibitors of the Nav1.7 voltage-gated sodium channel, a primary target for non-opioid analgesic development[1].

Pathway M1 (5-Chloroquinolin-8-yl) methanamine M2 Metal Chelation (Zn, V, Pt) M1->M2 Bidentate Binding M3 Nav1.7 Channel Inhibition M1->M3 Sulfonamide Deriv. M4 Halogen Bonding (C-Cl...X) M1->M4 Crystal Packing M5 Anticancer / Apoptosis (A-375 Cells) M2->M5 Cytotoxicity

Pharmacological and supramolecular pathways of the methanamine scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot and adapt the workflow.

Protocol 1: Synthesis and Vapor Diffusion Crystallization

Objective: To obtain diffraction-quality single crystals of (5-chloroquinolin-8-yl)methanamine derivatives.

  • Compound Purification: Purify the synthesized derivative via silica gel flash chromatography (>99% purity via HPLC). Causality: Impurities act as lattice terminators, causing crystal twinning or amorphous precipitation.

  • Solvent Selection: Dissolve 10 mg of the compound in 1 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in an inner vial.

  • Antisolvent Setup: Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., Hexane or Pentane). Cap the outer vial tightly.

  • Vapor Diffusion: Allow the system to stand undisturbed at 20 °C for 4–7 days. Causality: Vapor diffusion is selected over direct solvent evaporation because it establishes a highly controlled, slow supersaturation gradient. This thermodynamic control favors the nucleation of a few large, high-quality single crystals rather than rapid polycrystalline aggregation.

Protocol 2: SCXRD Data Collection and Refinement

Objective: To determine the absolute atomic structure and anisotropic displacement parameters.

  • Crystal Mounting: Select a pristine crystal under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryogenic Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cryostream. Causality: Cryo-cooling serves a dual purpose: it drastically minimizes the thermal motion (vibration) of atoms, thereby sharpening high-angle diffraction spots, and it mitigates radiation-induced decay of the organic crystal lattice.

  • Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation for absolute structure determination of chiral derivatives.

  • Integration and Absorption Correction: Integrate the frames using specialized software (e.g., APEX3) and apply a multi-scan absorption correction. Causality: Absorption correction is mandatory due to the heavy chlorine atom, which disproportionately absorbs X-rays depending on the crystal's orientation.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL)[5]. Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.

G N1 Synthesis of Derivatives N2 Vapor Diffusion Crystallization N1->N2 Purified Compound N3 SCXRD Data Collection (100K) N2->N3 Single Crystal N4 Structure Solution (SHELXT) N3->N4 Diffraction Data N5 Refinement & Validation (SHELXL) N4->N5 Phase Problem Solved

Workflow for the crystallographic profiling of quinoline derivatives.

Conclusion

The (5-chloroquinolin-8-yl)methanamine scaffold is a linchpin in modern structural chemistry. By leveraging the structure-directing properties of its C5-chlorine atom and the bidentate coordination capacity of its methanamine arm, researchers can engineer highly specific supramolecular assemblies and bioactive metal complexes. Rigorous crystallographic profiling, underpinned by controlled vapor diffusion and cryogenic SCXRD techniques, remains the gold standard for validating these molecular architectures.

Sources

preliminary toxicity and hazard data for (5-Chloroquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Hazard Assessment of (5-Chloroquinolin-8-yl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety Assessment

(5-Chloroquinolin-8-yl)methanamine is a novel chemical entity with potential applications in various fields of research and development. As with any new compound, a thorough understanding of its toxicological and hazard profile is paramount before its widespread use or advancement in a development pipeline. In the absence of comprehensive empirical data for this specific molecule, this guide provides a preliminary, in-depth toxicological assessment based on structure-activity relationships (SAR) with close structural analogs and known liabilities of the 8-aminoquinoline chemical class.

This document is structured to provide not just a list of potential hazards, but a logical framework for understanding, predicting, and subsequently testing the toxicological profile of (5-Chloroquinolin-8-yl)methanamine. We will delve into predictive hazard identification, class-specific toxicological concerns, and a recommended workflow of validated testing protocols. This approach embodies the principles of modern toxicology, emphasizing in vitro and predictive methods to inform and guide further studies, thereby ensuring both scientific rigor and ethical considerations.

Part 1: Predictive Hazard Profile from Structural Analogs

In early-stage chemical development, data from structurally similar compounds serve as the primary source for a preliminary hazard assessment. The most closely related compound with available public hazard data is (5-chloroquinolin-8-yl)methanol. The substitution of a hydroxyl group with a primary amine, while altering physicochemical properties, often retains a similar foundational toxicological profile with respect to local tissue effects and acute toxicity.

The notified classifications for (5-chloroquinolin-8-yl)methanol provide a strong basis for the initial hazard assessment of (5-Chloroquinolin-8-yl)methanamine.[1]

Table 1: Predicted GHS Hazard Classifications for (5-Chloroquinolin-8-yl)methanamine

Hazard ClassCategorySignal WordHazard CodePredicted Effect
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationCategory 2WarningH315Causes skin irritation.[1]
Eye IrritationCategory 2AWarningH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH336May cause drowsiness or dizziness.[1]

Causality Behind the Predictions: The rationale for this analog-based prediction lies in the shared chloroquinoline core, which is often responsible for the general cytotoxic and irritant properties of this class of molecules. The primary amine in the target compound may slightly modify its reactivity and absorption characteristics compared to the hydroxyl analog, but the foundational hazard profile is expected to be similar.

Part 2: Class-Specific Toxicological Concerns: The 8-Aminoquinoline Liability

(5-Chloroquinolin-8-yl)methanamine belongs to the 8-aminoquinoline (8-AQ) class of compounds. This class, which includes important antimalarial drugs like primaquine, is associated with specific and serious hematological toxicities.[2] These are not general cytotoxic effects but are mechanistically linked to the 8-AQ core structure and its metabolites.

Hemolytic Anemia in G6PD-Deficient Individuals

The most significant and well-documented toxicity of 8-AQs is the induction of acute hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[2][3] G6PD is crucial for protecting red blood cells from oxidative damage.[4]

  • Mechanism of Toxicity: 8-AQ compounds are metabolized to produce reactive oxygen species (ROS). In healthy individuals, G6PD enables red blood cells to regenerate NADPH, which in turn reduces oxidized glutathione, a key antioxidant. In G6PD-deficient individuals, this protective mechanism is impaired. The resulting oxidative stress leads to hemoglobin cross-linking (forming Heinz bodies), red blood cell membrane damage, and subsequent premature destruction (hemolysis) by the spleen.[4][5]

Given that (5-Chloroquinolin-8-yl)methanamine is an 8-aminoquinoline, it must be considered to carry a high risk of inducing hemolytic anemia in G6PD-deficient individuals until proven otherwise.

Methemoglobinemia

A related hematological toxicity of 8-AQs is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state.[6][7] This change renders the hemoglobin unable to bind and transport oxygen.

  • Proposed Mechanism: It is suggested that metabolites of 8-AQs, such as 5-hydroxyprimaquine, can donate an electron to molecular oxygen (O2), facilitating its conversion to hydrogen peroxide (H2O2).[6][8][9][10] In this process, the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), forming methemoglobin.[6][8][9] This redox cycling can lead to a clinically significant decrease in the oxygen-carrying capacity of the blood.

G cluster_0 Red Blood Cell cluster_1 Clinical Outcome AQ (5-Chloroquinolin-8-yl)methanamine (or its metabolites) H2O2 Hydrogen Peroxide (H2O2) (Reactive Oxygen Species) AQ->H2O2 e- donation O2 Oxygen (O2) O2->H2O2 Reduction MetHbFe3 Methemoglobin (Fe3+) (Non-oxygen-carrying) H2O2->MetHbFe3 Mediates HbFe2 Hemoglobin (Fe2+) (Oxygen-carrying) HbFe2->MetHbFe3 Oxidation outcome Methemoglobinemia (Reduced blood oxygen capacity) MetHbFe3->outcome G start Start: Novel Compound (5-Chloroquinolin-8-yl)methanamine in_silico In Silico Assessment (e.g., QSAR for mutagenicity) start->in_silico in_vitro_geno Tier 1: In Vitro Genotoxicity Ames Test (OECD 471) in_silico->in_vitro_geno in_vitro_cyto Tier 2: In Vitro Cytotoxicity & Local Effects Skin Irritation (OECD 439) Eye Irritation (OECD 437) in_vitro_geno->in_vitro_cyto in_vitro_hemo Tier 3: In Vitro Hematotoxicity (Class-Specific Liability) Methemoglobin Formation Assay Hemolysis Assay (with G6PD-deficient cells) in_vitro_cyto->in_vitro_hemo decision1 Data Review & Risk Assessment in_vitro_hemo->decision1 in_vivo Tier 4: In Vivo Acute Toxicity (If warranted by exposure potential) Acute Oral Toxicity (OECD 425) decision1->in_vivo High risk or data gap end End: Comprehensive Hazard Profile decision1->end Low risk / Sufficient data in_vivo->end

Caption: Tiered workflow for preliminary toxicological assessment.

Part 4: Detailed Experimental Protocols

The following protocols are based on internationally recognized OECD guidelines. They represent a self-validating system when performed with appropriate positive and negative controls.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test is a primary screen for mutagenic potential, i.e., the ability of a substance to cause genetic mutations. [11][12]

  • Causality and Justification: The Ames test is a rapid and cost-effective method to identify potential carcinogens, as mutagenicity is a key characteristic of many cancer-causing agents. [11]It uses bacteria that cannot synthesize histidine; a mutagenic substance will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. [13][14]* Methodology:

    • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

    • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic only after being metabolized. [14] 3. Dose Selection: Perform a preliminary dose-range-finding study to determine a suitable concentration range, up to a maximum recommended concentration or to a level that shows cytotoxicity.

    • Exposure: In the main experiment, combine the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer. Pour this mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A significant, dose-related increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol 2: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test - OECD 439

This test assesses the potential of a substance to cause reversible skin damage. [15][16]

  • Causality and Justification: This method uses a 3D model of human skin, offering high physiological relevance and avoiding the use of live animals for skin irritation testing. [17][18]Irritation is determined by measuring cytotoxicity in the reconstructed tissue after exposure.

  • Methodology:

    • Tissue Model: Use a commercially available, validated Reconstructed Human Epidermis (RhE) model.

    • Application: Apply a defined amount of (5-Chloroquinolin-8-yl)methanamine (as a liquid or solid) topically to the surface of the RhE tissue.

    • Exposure: Expose the tissue to the test substance for a defined period (e.g., 60 minutes).

    • Rinsing: After exposure, thoroughly rinse the test substance from the tissue surface.

    • Incubation: Incubate the tissue in fresh medium for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

    • Viability Assessment: Determine cell viability using the MTT assay. The tissue is incubated with MTT, which is converted by viable cells into a blue formazan salt. The amount of salt produced is proportional to the percentage of viable cells.

    • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2). [16][17]

Protocol 3: In Vitro Eye Hazard Identification - Bovine Corneal Opacity and Permeability (BCOP) Test - OECD 437

This assay evaluates the potential for a substance to cause serious eye damage. [19][20]

  • Causality and Justification: The BCOP test uses corneas from slaughtered cattle, providing a complex, organotypic tissue for assessing eye damage while replacing the need for the traditional rabbit eye test. [20]It measures two key indicators of damage: opacity (protein denaturation) and permeability (breakdown of the epithelial barrier). [19]* Methodology:

    • Tissue Preparation: Freshly isolated bovine corneas are mounted in specialized holders.

    • Baseline Measurement: Measure the baseline opacity and permeability of each cornea before treatment.

    • Application: Apply the test substance to the epithelial surface of the cornea for a defined exposure time (e.g., 10 minutes for liquids). [21] 4. Rinsing: Thoroughly rinse the cornea after exposure.

    • Post-Exposure Incubation: Incubate the cornea in culture medium.

    • Endpoint Measurement: Measure the final opacity using an opacitometer and permeability by quantifying the amount of fluorescein dye that passes through the cornea.

    • Scoring: Calculate an In Vitro Irritancy Score (IVIS) based on the changes in opacity and permeability. This score is used to classify the substance's eye hazard potential.

Conclusion and Forward Outlook

This in-depth guide establishes a preliminary toxicological profile for (5-Chloroquinolin-8-yl)methanamine. Based on data from a close structural analog, it is predicted to be harmful if ingested, inhaled, or on skin contact, and to be a skin and eye irritant. More significantly, its classification as an 8-aminoquinoline raises a serious, mechanistically-understood concern for hematological toxicity, specifically hemolytic anemia in G6PD-deficient individuals and methemoglobinemia.

The presented workflow and detailed protocols provide a clear, scientifically-grounded, and ethically responsible path forward for the empirical evaluation of this compound. The execution of these in vitro assays is a critical next step to validate these predictions and build a robust safety profile, enabling informed decisions in the research and development process.

References

  • Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology. (n.d.). Institute for In Vitro Sciences. Retrieved from [Link]

  • Chen, L., & Schlegel, H. B. (2011). Methemoglobinemia Caused by 8-Aminoquinoline Drugs: DFT Calculations Suggest an Analogy to H4B's Role in Nitric Oxide Synthase. Journal of the American Chemical Society, 133(5), 1172–1175. Retrieved from [Link]

  • Chen, L., & Schlegel, H. B. (2011). Methemoglobinemia Caused by 8-Aminoquinoline Drugs: DFT Calculations Suggest an Analogy to H4B's Role in Nitric Oxide Synthase. Journal of the American Chemical Society, 133(5), 1172–1175. Retrieved from [Link]

  • Chen, L., & Schlegel, H. B. (2011). Methemoglobinemia caused by 8-aminoquinoline drugs: DFT calculations suggest an analogy to H4B's role in nitric oxide synthase. Journal of the American Chemical Society, 133(5), 1172–1175. Retrieved from [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • RE-Place. (n.d.). Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]

  • National Toxicology Program. (2009). The Bovine Corneal Opacity and Permeability (BCOP) Test Method (draft OECD TG 437). Retrieved from [Link]

  • OECD. (2009). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying Ocular Corrosives and Severe Irritants. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • OECD. (2025). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • OECD. (2025). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Institute for In Vitro Sciences. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Tripathi, R., et al. (2000). A simple and rapid evaluation of methemoglobin toxicity of 8-aminoquinolines and related compounds. Ecotoxicology and Environmental Safety, 45(3), 289-293. Retrieved from [Link]

  • Zhang, J., et al. (2013). Methemoglobin Generation by 8-Aminoquinolines: Effect of Substitution at 5-Position of Primaquine. Chemical Research in Toxicology, 26(11), 1708-1715. Retrieved from [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). Retrieved from [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. Series on Testing and Assessment, No. 24. Retrieved from [Link]

  • Gualtieri, A., et al. (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology, 198(3), 569-583. Retrieved from [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2778. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Retrieved from [Link]

  • University of California, Davis. (2024). The Ames Test. Bio-Rad Explorer. Retrieved from [Link]

  • Al-Abdi, S. Y. M., et al. (2025). Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency. Cureus, 17(8), e66421. Retrieved from [Link]

  • SGS. (n.d.). IN VITRO TOXICOLOGY TESTING. Retrieved from [Link]

  • Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. Retrieved from [Link]

  • Beutler, E. (2008). Glucose-6-phosphate dehydrogenase deficiency: a historical perspective. Blood, 111(1), 16-24. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2023). Artificial Intelligence for Toxicity Prediction in New Chemical Entities. 2(1). Retrieved from [Link]

  • Johnson, I. J., et al. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. Toxics, 13(10), 843. Retrieved from [Link]

  • Johns Hopkins Medicine. (n.d.). G6PD (Glucose-6-Phosphate Dehydrogenase) Deficiency. Retrieved from [Link]

  • NextSDS. (n.d.). (5-chloroquinolin-8-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • National Library of Medicine. (n.d.). In vitro toxicity testing protocols. Retrieved from [Link]

  • Rusyn, I., & Daston, G. (2010). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Environmental Health Perspectives, 118(4), 490-496. Retrieved from [Link]

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. Retrieved from [Link]

  • Roggen, E. L. (2011). In vitro toxicity testing in the twenty-first century. Frontiers in Pharmacology, 2, 2. Retrieved from [Link]

  • Cleveland Clinic. (2025). G6PD Deficiency: Symptoms, Causes & Treatment. Retrieved from [Link]

Sources

Methodological & Application

protocol for synthesizing (5-Chloroquinolin-8-yl)methanamine from 5-chloroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of (5-Chloroquinolin-8-yl)methanamine from 5-Chloroquinoline

Strategic Rationale & Mechanistic Causality

The functionalization of the C8 position of 5-chloroquinoline to yield (5-Chloroquinolin-8-yl)methanamine presents a unique synthetic challenge. Direct C-H aminomethylation at the C8 position is thermodynamically and kinetically disfavored due to the electron-deficient nature of the quinoline core. To ensure absolute regiocontrol and high fidelity, we utilize a classical four-step sequence: Regioselective Nitration Chemoselective Reduction Sandmeyer Cyanation Electrophilic Nitrile Reduction.

  • Regiocontrol via Nitration: In strongly acidic media (HNO₃/H₂SO₄), the quinoline nitrogen is rapidly protonated. This deactivates the heteroaromatic ring, directing the electrophilic nitronium ion ( NO2+​ ) to the carbocyclic ring. Because the C5 position is sterically and electronically blocked by the chlorine atom, nitration proceeds exclusively at the C8 position[1][2].

  • Chemoselective Béchamp Reduction: Reducing the nitro group to an amine requires caution. Catalytic hydrogenation (e.g., Pd/C with H₂) risks hydrodehalogenation of the C5-chlorine. We employ iron powder in acetic acid, which selectively reduces the nitro group via single-electron transfer without cleaving the aryl chloride bond.

  • Radical-Nucleophilic Cyanation: Direct cyanation of an unactivated C-H bond is unfeasible. The Sandmeyer reaction bypasses this by converting the primary amine into a highly reactive diazonium salt. Copper(I) cyanide acts as an electron donor, generating an aryl radical that rapidly recombines with the cyanide ligand to form 5-chloroquinoline-8-carbonitrile.

  • Electrophilic Nitrile Reduction: To convert the nitrile to a methanamine, nucleophilic hydrides like LiAlH₄ can cause unwanted side reactions, including dehalogenation. Borane-tetrahydrofuran ( BH3​⋅THF ), an electrophilic reducing agent, selectively coordinates to the nitrile nitrogen and reduces it to the primary amine while leaving the quinoline core and C-Cl bond intact[3][4].

Synthetic Workflow Diagram

SynthesisWorkflow SM 5-Chloroquinoline (SM) Int1 5-Chloro-8-nitroquinoline (Int. 1) SM->Int1 HNO3, H2SO4 0 °C to RT Int2 8-Amino-5-chloroquinoline (Int. 2) Int1->Int2 Fe, AcOH 80 °C Int3 5-Chloroquinoline-8-carbonitrile (Int. 3) Int2->Int3 1. NaNO2, HCl 2. CuCN, KCN Prod (5-Chloroquinolin-8-yl)methanamine (Target) Int3->Prod BH3-THF Reflux

Fig 1: 4-step synthesis of (5-Chloroquinolin-8-yl)methanamine from 5-chloroquinoline.

Quantitative Data & Intermediates Summary

StepCompound NameRoleMolecular Weight ( g/mol )Expected Yield
0 5-ChloroquinolineStarting Material163.60N/A
1 5-Chloro-8-nitroquinolineIntermediate 1208.6085-90%
2 8-Amino-5-chloroquinolineIntermediate 2178.6280-85%
3 5-Chloroquinoline-8-carbonitrileIntermediate 3188.6165-70%
4 (5-Chloroquinolin-8-yl)methanamineTarget Product192.6570-75%

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration to 5-Chloro-8-nitroquinoline

  • Preparation: Cool a round-bottom flask containing concentrated H₂SO₄ (10 mL per gram of SM) to 0 °C in an ice bath.

  • Addition: Slowly add 5-chloroquinoline (1.0 eq) to the stirring acid. Once dissolved, add fuming HNO₃ (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice. Neutralize the aqueous suspension to pH 7 using solid Na₂CO₃. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System:

    • TLC: Hexane/EtOAc (4:1), Rf​≈0.6 .

    • LC-MS: Confirm product mass at m/z 209 [M+H]+ .

Step 2: Chemoselective Reduction to 8-Amino-5-chloroquinoline

  • Preparation: Dissolve 5-chloro-8-nitroquinoline (1.0 eq) in a mixture of Ethanol and Glacial Acetic Acid (1:1 v/v, 15 mL per gram).

  • Addition: Add finely powdered Iron (Fe) (5.0 eq) in portions to avoid an excessive exotherm.

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 3 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the Celite pad with hot Ethanol. Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, and extract with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and evaporate to yield the crude amine.

  • Self-Validation System:

    • LC-MS: Confirm product mass at m/z 179 [M+H]+ .

    • ¹H NMR: Observe the appearance of a broad singlet at ~5.0 ppm corresponding to the -NH₂ protons.

Step 3: Sandmeyer Cyanation to 5-Chloroquinoline-8-carbonitrile

  • Diazotization: Suspend 8-amino-5-chloroquinoline (1.0 eq) in 20% aqueous HCl (10 mL per gram) and cool to 0 °C. Add a solution of NaNO₂ (1.1 eq) in water dropwise. Stir at 0 °C for 30 minutes to form the diazonium salt.

  • Cyanation Preparation: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (2.5 eq) in water, and heat to 60 °C.

  • Coupling: Neutralize the cold diazonium solution to pH 6-7 with aqueous Na₂CO₃, then carefully add it dropwise to the hot CuCN/KCN solution (Caution: Perform in a well-ventilated fume hood due to potential HCN gas evolution).

  • Reaction & Workup: Stir at 80 °C for 2 hours. Cool to room temperature, extract with Toluene (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to obtain 5-chloroquinoline-8-carbonitrile.

  • Self-Validation System:

    • IR Spectroscopy: Confirm the presence of a sharp C≡N stretching band at ~2220 cm⁻¹.

    • LC-MS: Confirm product mass at m/z 189 [M+H]+ .

Step 4: Nitrile Reduction to (5-Chloroquinolin-8-yl)methanamine

  • Preparation: Dissolve 5-chloroquinoline-8-carbonitrile (1.0 eq) in anhydrous THF (10 mL per gram) under an inert Argon atmosphere.

  • Reduction: Slowly inject a 1.0 M solution of BH3​⋅THF complex (3.0 eq) at 0 °C.

  • Reaction: Reflux the mixture at 70 °C for 12 hours.

  • Quenching & Workup: Cool to 0 °C and carefully quench by adding Methanol dropwise until effervescence ceases. Add 2 M HCl (10 mL) and reflux for 1 hour to break the boron-amine complex. Cool, basify to pH 10 with 2 M NaOH, and extract with DCM (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield the target methanamine.

  • Self-Validation System:

    • LC-MS: Confirm final product mass at m/z 193 [M+H]+ .

    • ¹H NMR: Observe the disappearance of the nitrile carbon and the appearance of an aliphatic -CH₂- singlet at ~4.2 ppm and an -NH₂ broad singlet at ~2.0 ppm.

References

  • Title: Supporting Information - Rsc.org (Synthesis of 5-chloro-8-nitroquinoline)
  • Title: THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES Source: PJSIR URL
  • Title: 5-Chloroquinoline-8-carbonitrile | 122868-36-4 Source: Sigma-Aldrich URL
  • Title: Evaluation of Novel 4-Aminoquinolines for Treatment of Drug-Resistant Source: eScholarship URL
  • Source: Googleapis.

Sources

The Strategic Utility of (5-Chloroquinolin-8-yl)methanamine in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Significance of the 8-Aminomethyl Moiety

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of pharmacophoric groups. The introduction of a chlorine atom at the 5-position can significantly modulate the electronic properties and metabolic stability of the quinoline core, often enhancing biological activity. Furthermore, the 8-position serves as a critical vector for introducing diverse side chains that can engage with biological targets. Specifically, the 8-aminomethyl group of (5-Chloroquinolin-8-yl)methanamine offers a versatile handle for synthetic elaboration, enabling the construction of complex molecular architectures and serving as a key building block for a variety of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis and application of (5-Chloroquinolin-8-yl)methanamine, offering detailed protocols and insights for researchers in drug discovery and development.

Synthetic Pathways to (5-Chloroquinolin-8-yl)methanamine: A Multi-step Approach

The synthesis of (5-Chloroquinolin-8-yl)methanamine is not a trivial one-step process but rather a multi-step sequence that requires careful control of reaction conditions. A common and logical pathway commences from the readily available 5-chloro-8-hydroxyquinoline, proceeding through an aldehyde intermediate.

graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="5-Chloro-8-hydroxyquinoline"]; B [label="5-Chloro-8-methoxyquinoline"]; C [label="5-Chloroquinoline-8-carbaldehyde"]; D [label="(5-Chloroquinolin-8-yl)methanamine"];

A -> B [label="Methylation"]; B -> C [label="Vilsmeier-Haack or Lithiation/Formylation"]; C -> D [label="Reductive Amination"]; }

Figure 1: A plausible synthetic workflow for the preparation of (5-Chloroquinolin-8-yl)methanamine.
Protocol 1: Synthesis of 5-Chloroquinoline-8-carbaldehyde

The conversion of a hydroxyquinoline to the corresponding methanamine often proceeds via an aldehyde intermediate. The direct formylation of 5-chloro-8-hydroxyquinoline can be challenging. A more robust method involves the protection of the hydroxyl group, followed by formylation and subsequent deprotection or direct conversion. An alternative and often more efficient route is the oxidation of the corresponding methylquinoline.

Step 1: Synthesis of 5-Chloro-8-methoxyquinoline

The hydroxyl group of 5-chloro-8-hydroxyquinoline is first protected, for example, as a methyl ether, to prevent unwanted side reactions in subsequent steps.

  • Reaction: 5-chloro-8-hydroxyquinoline is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent like acetone.

  • Rationale: The protection of the phenolic hydroxyl group prevents its interference with the organometallic reagents or strong bases that may be used in the subsequent formylation step.

Step 2: Formylation of 5-Chloro-8-methoxyquinoline

The formyl group can be introduced at the 8-position using various methods. The Vilsmeier-Haack reaction is a common choice for electron-rich aromatic systems.

  • Reaction: The protected 5-chloro-8-methoxyquinoline is treated with a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Rationale: The Vilsmeier reagent acts as an electrophile, and the electron-donating methoxy group directs the formylation to the ortho and para positions. In this case, the 8-position is activated for electrophilic substitution.

Step 3: Synthesis of 5-Chloro-8-quinolinecarboxaldehyde via Oxidation of 5-Chloro-8-methylquinoline

An alternative and often more direct route to the key aldehyde intermediate is the oxidation of 5-chloro-8-methylquinoline.

  • Reaction: 5-Chloro-8-methylquinoline is oxidized using an oxidizing agent like selenium dioxide (SeO₂) in a solvent such as dioxane.[1]

  • Rationale: Selenium dioxide is a specific reagent for the oxidation of activated methyl groups, such as those on heterocyclic rings, to the corresponding aldehydes. This method avoids the need for protection and deprotection steps.

Protocol 2: Reductive Amination to (5-Chloroquinolin-8-yl)methanamine

The final step in the synthesis of the target compound is the conversion of the aldehyde to the primary amine via reductive amination.

  • Reaction: 5-Chloroquinoline-8-carbaldehyde is reacted with a source of ammonia, such as ammonium acetate or aqueous ammonia, and a reducing agent.[2] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

  • Causality: The aldehyde first reacts with ammonia to form an intermediate imine. This imine is then reduced in situ by the hydride reagent to yield the primary amine. The choice of reducing agent is crucial; milder reagents like NaBH₃CN are often preferred as they do not readily reduce the aldehyde starting material, thus favoring imine formation prior to reduction.

StepReactantsReagentsSolventTypical Yield (%)Reference
1 5-Chloro-8-methylquinolineSelenium DioxideDioxane/Water70-85[1]
2 5-Chloroquinoline-8-carbaldehydeAmmonium Acetate, Sodium CyanoborohydrideMethanol60-80[2]

Table 1: Summary of a typical synthetic sequence for (5-Chloroquinolin-8-yl)methanamine.

Application in the Synthesis of a Potent Antimalarial Analogue

The (5-Chloroquinolin-8-yl)methanamine scaffold is a valuable precursor for the synthesis of novel therapeutic agents, particularly in the realm of antimalarial drug discovery. The primary amine provides a nucleophilic center for the introduction of various side chains designed to interact with parasitic targets.

Protocol 3: Synthesis of an N-Substituted (5-Chloroquinolin-8-yl)methanamine Derivative

This protocol outlines a general procedure for the alkylation of (5-Chloroquinolin-8-yl)methanamine to introduce a side chain, a common strategy in the development of 8-aminoquinoline-based antimalarials like primaquine and tafenoquine.[3]

  • Reaction: (5-Chloroquinolin-8-yl)methanamine is reacted with an appropriate alkyl halide (e.g., 1-bromo-3-chloropropane) in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine in a polar aprotic solvent like acetonitrile or DMF.

  • Rationale: The primary amine acts as a nucleophile, displacing the halide from the alkylating agent to form a new carbon-nitrogen bond. The base is necessary to neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards the product. The choice of the alkylating agent determines the nature of the side chain introduced, which is a critical determinant of the final compound's biological activity.

graph "Application_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="(5-Chloroquinolin-8-yl)methanamine"]; B [label="Alkyl Halide (R-X)"]; C [label="N-Alkyl-(5-Chloroquinolin-8-yl)methanamine\n(Pharmaceutical Intermediate)"]; D [label="Further Elaboration"]; E [label="Active Pharmaceutical Ingredient (API)"];

A -> C; B -> C; C -> D; D -> E; }

Figure 2: General workflow for the utilization of (5-Chloroquinolin-8-yl)methanamine in pharmaceutical synthesis.

Conclusion and Future Perspectives

(5-Chloroquinolin-8-yl)methanamine represents a strategically important building block for the synthesis of complex pharmaceutical intermediates. Its preparation, while requiring a multi-step approach, is achievable through established synthetic methodologies. The versatility of the 8-aminomethyl group allows for the facile introduction of a wide array of side chains, making it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The protocols and rationale presented herein provide a solid foundation for researchers to explore the full potential of this and related quinoline scaffolds in their drug discovery programs. Further research into more direct and efficient synthetic routes to this intermediate could significantly enhance its accessibility and broaden its application in the pharmaceutical industry.

References

  • Wikipedia. 8-Aminoquinoline. Available from: [Link]

  • PMC. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor solubility of (5-Chloroquinolin-8-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with (5-Chloroquinolin-8-yl)methanamine .

This compound presents a classic solubility paradox in synthetic chemistry: it combines a highly lipophilic, halogenated aromatic core (5-chloroquinoline) with a highly polar, hydrogen-bonding aliphatic amine (methanamine). Understanding the causality behind its behavior is critical to preventing bottlenecks in your workflows.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My fresh batch of (5-Chloroquinolin-8-yl)methanamine is completely insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). What is the mechanistic cause? A1: The primary cause is the high crystal lattice energy driven by intermolecular hydrogen bonding. The primary methanamine group acts as both a strong hydrogen bond donor and acceptor, while the quinoline nitrogen acts as an acceptor. When combined with the moderate polarity of DCM and EtOAc, the solvent lacks the dielectric constant required to disrupt these intermolecular forces[1]. Furthermore, the chlorine atom at the 5-position enhances crystal packing through halogen bonding. Solution: You must use a solvent capable of disrupting these hydrogen bonds. Transition to polar aprotic solvents with high dipole moments (e.g., DMSO, DMF) or add a polar protic co-solvent (e.g., 5-10% Methanol) to solvate the polar regions of the molecule[2].

Q2: The compound used to dissolve perfectly in organic solvents, but my older batch now forms a cloudy suspension that refuses to dissolve. What happened? A2: This is a hallmark symptom of atmospheric degradation. Primary amines spontaneously react with atmospheric carbon dioxide (CO2) and water vapor to form carbamate and carbonate salts[3]. This transformation converts your neutral, moderately lipophilic free base into a highly polar, zwitterionic or ionic salt. These salts are virtually insoluble in standard non-polar or moderately polar organic solvents like DCM or ether[4]. This degradation can occur rapidly even under ambient conditions if the reagent bottle is repeatedly opened to the air[3].

Q3: How can I reverse this salt formation and recover my soluble free base? A3: You must perform a basic liquid-liquid extraction. By treating the insoluble carbamate/carbonate salt with a strong aqueous base, you deprotonate the amine and drive off the CO2, regenerating the free base which will partition back into the organic layer[5]. A detailed, self-validating protocol for this recovery is provided in Section 3. For quick NMR preparations, adding a few drops of triethylamine (Et 3​ N) directly to the NMR tube can competitively bind the acidic components and transiently force the compound into solution[5].

Q4: I've tried heating and sonication, but the solubility is still poor. What is the next logical step? A4: If thermodynamic (heating) and mechanical (sonication) energy fail to dissolve the compound, the solvent system is fundamentally incompatible with the solute's polarity profile. Instead of extensive trial and error, transition to a systematic small-scale solubility screen using a binary solvent system[1].

Part 2: Quantitative Solubility Matrix

To eliminate guesswork, use the following predictive solubility matrix. This data summarizes the expected behavior of (5-Chloroquinolin-8-yl)methanamine based on its functional group thermodynamics and related imidazoquinoline derivatives[2][6].

Solvent ClassSpecific SolventExpected SolubilitySolvation Mechanism & CausalityRecommended Application
Polar Aprotic DMSO, DMF> 50 mg/mLHigh dipole moment effectively disrupts primary amine H-bonds.Stock solutions, NMR (DMSO- d6​ ), high-concentration assays.
Polar Protic Methanol, Ethanol10 - 30 mg/mLH-bond donor/acceptor capabilities stabilize the free amine.Co-solvent for extractions, polar reaction media.
Moderately Polar DCM, Chloroform1 - 5 mg/mLWeak dipole-dipole interactions cannot fully overcome lattice energy.Requires 5-10% MeOH co-solvent for complete dissolution.
Non-Polar Hexane, Toluene< 0.1 mg/mLHighly incompatible with the polar methanamine group.Use strictly as an anti-solvent for crystallization/precipitation.
Aqueous Water (pH 7.0)< 1.0 mg/mLHigh lipophilicity of the 5-chloroquinoline core prevents wetting.Incompatible unless acidified to pH < 4 to form the HCl salt.

Part 3: Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that verify their own success at critical junctures. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Free-Base Regeneration via Biphasic Extraction

Use this protocol to recover (5-Chloroquinolin-8-yl)methanamine that has degraded into insoluble carbonate/carbamate salts due to air exposure.

  • Suspension: Suspend 100 mg of the degraded, insoluble compound in 10 mL of DCM in a separatory funnel.

  • Basification (Causality): Add 10 mL of 1M aqueous NaOH. The high pH ensures both the quinoline nitrogen (pKa ~4.9) and the primary methanamine (pKa ~9.5) are fully deprotonated, breaking down the salts and releasing CO 2​ gas.

  • Agitation: Shake vigorously and vent the funnel frequently to release any generated CO 2​ pressure.

  • Self-Validation Checkpoint: Test the pH of the aqueous layer with indicator paper. It MUST remain >10. If it drops below 10, the buffering capacity of the carbonate salts has overwhelmed the base; add more NaOH until pH >10 is sustained. This validates that the system has enough basicity to maintain the free-base form.

  • Separation: Isolate the organic layer (bottom layer). Extract the aqueous layer with an additional 2 x 5 mL of DCM to ensure complete recovery.

  • Isolation: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Run a TLC (10% MeOH in DCM with 1% NH 4​ OH) stained with Ninhydrin. A primary amine will show a distinct colored spot, confirming the structural integrity of the recovered free base[5].

Protocol B: Systematic Micro-Scale Solubility Screen

Use this protocol to find the optimal solvent system without wasting valuable material[1].

  • Preparation: Weigh exactly 2.0 mg of the fresh free-base compound into a clear 2 mL glass HPLC vial.

  • Initial Solvation: Add 100 µL of the test solvent. Vortex for 30 seconds at room temperature.

  • Observation: Visually inspect against a dark background. If dissolved, solubility is >20 mg/mL.

  • Titration: If insoluble, add solvent in 100 µL increments, vortexing after each addition, up to 1 mL total.

  • Thermodynamic Check (Causality): If it remains insoluble at 1 mL (solubility <2 mg/mL), heat the vial gently to 50°C.

  • Self-Validation Checkpoint: If the compound dissolves at 50°C but precipitates upon cooling to room temperature, you have created a supersaturated solution[1]. This validates that the solvent is only viable for heated reactions and should not be used for room-temperature stock solutions.

Part 4: Troubleshooting Decision Matrix

Follow this logical workflow to rapidly diagnose and resolve solubility failures in the lab.

TroubleshootingWorkflow Start Insoluble (5-Chloroquinolin-8-yl)methanamine in Organic Solvent CheckAge Is the batch older or exposed to air? Start->CheckAge SaltForm Yes: Carbamate/Carbonate Salt Formation Suspected CheckAge->SaltForm Exposed FreshForm No: Fresh Free-Base CheckAge->FreshForm Sealed/New Extraction Perform Free-Basing (Protocol A) SaltForm->Extraction CheckPolarity Evaluate Solvent Polarity FreshForm->CheckPolarity Success Complete Dissolution Achieved Extraction->Success Organic layer recovery LowPolarity Low Polarity (DCM, EtOAc) Add 5-10% MeOH or Et3N CheckPolarity->LowPolarity HighPolarity High Polarity (DMSO, DMF) Apply Heat/Sonication CheckPolarity->HighPolarity LowPolarity->Success HighPolarity->Success

Troubleshooting workflow for resolving primary amine solubility issues in organic solvents.

References[1] resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents | Benchchem |Verify Source[2] Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents | Benchchem | Verify Source[4] Why amine salts are soluble in water? | Chemistry Stack Exchange | Verify Source[6] Quinoline | Wikipedia | Verify Source[5] Amine workup | r/Chempros - Reddit | Verify Source[3] Spontaneous carbonate formation in an amorphous, amine-rich, polymeric drug substance: sevelamer HCl product quality | PubMed | Verify Source

Sources

Technical Support Center: Troubleshooting (5-Chloroquinolin-8-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals optimizing the synthesis of (5-Chloroquinolin-8-yl)methanamine .

The reduction of 5-chloroquinoline-8-carbonitrile (or the amination of its alkyl halide precursors) to a primary amine is a critical transformation. However, the molecule is notoriously prone to side-product formation, specifically dimerization (secondary amine formation) and hydrodehalogenation (loss of the chlorine atom). This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve >95% chemoselectivity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During the catalytic hydrogenation of 5-chloroquinoline-8-carbonitrile, my GC-MS shows a massive peak for a secondary amine dimer. Why is this happening, and how do I prevent it?

Root Cause (Causality): The reduction of a nitrile does not go directly to an amine; it proceeds via a highly reactive imine intermediate. Once a portion of the target primary amine ((5-chloroquinolin-8-yl)methanamine) is formed, it acts as a nucleophile and attacks the unreacted electrophilic imine intermediate. This forms a geminal diamine that eliminates ammonia to yield a secondary imine, which is subsequently reduced to a bis-alkylated secondary amine dimer[1][2]. Solution: To suppress this pathway, you must shift the thermodynamic equilibrium away from the secondary imine.

  • Ammonia Additive: Run the hydrogenation in a methanolic ammonia solution (e.g., 7N NH3​ in MeOH). The massive excess of ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium strictly toward the primary amine[2][3].

  • Alternative Hydrides: If catalytic hydrogenation continues to fail, switch to stoichiometric Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous ether. Hydride reagents trap the intermediate complex, physically preventing the dimerization pathway[3].

Q2: I successfully reduced the nitrile, but NMR/MS indicates that the 5-chloro group is missing, yielding quinolin-8-ylmethanamine. How do I stop dehalogenation?

Root Cause (Causality): Palladium on Carbon (Pd/C) is a highly active catalyst that readily undergoes oxidative addition into aryl carbon-halogen bonds (C-Cl). In the presence of hydrogen gas, this leads to rapid reductive elimination of HCl, resulting in hydrodehalogenation[4]. Solution:

  • Switch to Raney Nickel: Raney Nickel has a significantly higher activation energy for the cleavage of aryl chlorides compared to Pd/C, making it the catalyst of choice for halogenated substrates[5][6].

  • Catalyst Poisoning: If you must use Pd/C, add a catalyst poison such as triphenylphosphine ( PPh3​ ). The strong coordination of PPh3​ to the zero-valent Pd surface sterically hinders the flat-lying adsorption of the quinoline ring, which is a geometric prerequisite for C-Cl bond cleavage[7].

Q3: I am synthesizing the amine via the alkylation of ammonia with 8-(bromomethyl)-5-chloroquinoline, but I get a complex mixture of primary, secondary, and tertiary amines. How can I improve selectivity?

Root Cause (Causality): The target primary amine is significantly more nucleophilic and sterically accessible than the starting ammonia molecule. Once the primary amine forms, it rapidly reacts with another equivalent of the alkyl bromide. Solution: Abandon direct amination. Utilize a self-validating protective system like the Delépine reaction (using hexamethylenetetramine) or the Gabriel Synthesis (using potassium phthalimide). These methods physically prevent multiple alkylations by forming stable, bulky intermediates that can only yield primary amines upon hydrolysis.

Part 2: Quantitative Data & Impurity Profiling

The following table summarizes the expected chemoselectivity and impurity profiles based on the chosen synthetic route and conditions.

Synthetic RouteCatalyst / ReagentSolvent / AdditivePrimary Amine SelectivityMajor Impurity Risk
Nitrile ReductionPd/C, H2​ MeOHLow (<40%)Dehalogenation, Dimerization
Nitrile ReductionRaney Ni, H2​ MeOHMedium (60-70%)Dimerization
Nitrile ReductionRaney Ni, H2​ 7N NH3​ in MeOHHigh (>95%) None (Optimized)
Direct Amination NH3​ (excess)DMFLow (<50%)Over-alkylation
Delépine ReactionHMTA, then HCl CHCl3​ , then EtOHHigh (>98%) None (Optimized)

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydrogenation of 5-Chloroquinoline-8-carbonitrile

Objective: Reduce the nitrile to a primary amine while preventing dimerization and hydrodehalogenation. Validation System: The use of methanolic ammonia chemically validates the suppression of the secondary amine by Le Chatelier's principle, while Raney Ni prevents C-Cl cleavage.

  • Preparation: In a high-pressure Parr reactor, dissolve 5-chloroquinoline-8-carbonitrile (1.0 equiv) in 7N NH3​ in Methanol (10 mL/mmol substrate).

  • Catalyst Addition: Add Raney Nickel (approx. 20% w/w relative to substrate). Note: Wash Raney Ni with methanol prior to use to remove water.

  • Pressurization: Purge the vessel with N2​ (3x) to remove oxygen, then with H2​ (3x). Pressurize the reactor to 50 psi H2​ .

  • Reaction: Stir vigorously at 25–30 °C. Monitor via TLC (DCM:MeOH 9:1 with 1% Et3​N ). The reaction is self-limiting; hydrogen uptake will cease once the primary amine is formed.

  • Workup & Validation: Vent the reactor. Filter the mixture through a pad of Celite to safely remove the Raney Ni (Caution: Pyrophoric! Keep wet). Concentrate the filtrate in vacuo. The crude 1H NMR will show an intact aromatic region (validating no dehalogenation) and a clean singlet for the benzylic CH2​ around 4.2 ppm (validating no dimerization).

Protocol B: Delépine Reaction for Absolute Primary Amine Selectivity

Objective: Convert 8-(bromomethyl)-5-chloroquinoline to the primary amine with zero risk of over-alkylation. Validation System: Hexamethylenetetramine (HMTA) forms a stable quaternary ammonium salt that physically cannot undergo further alkylation, forcing the reaction to halt at the primary amine precursor.

  • Salt Formation: Dissolve 8-(bromomethyl)-5-chloroquinoline (1.0 equiv) and HMTA (1.1 equiv) in anhydrous chloroform. Stir at reflux for 4 hours.

  • Isolation: The quaternary ammonium salt will precipitate out of the solution. Filter and wash with cold chloroform. Validation: This precipitation drives the reaction to completion and seamlessly isolates the intermediate from organic impurities.

  • Hydrolysis: Suspend the isolated salt in ethanolic HCl (conc. HCl in ethanol, 1:4 v/v). Reflux for 2 hours. The HMTA cage collapses into formaldehyde and ammonia, releasing the target primary amine as a hydrochloride salt.

  • Free-basing: Basify the aqueous layer with 2M NaOH to pH 12 and extract with dichloromethane to yield pure (5-chloroquinolin-8-yl)methanamine.

Part 4: Reaction Pathway Visualization

G Nitrile 5-Chloroquinoline- 8-carbonitrile Imine Imine Intermediate Nitrile->Imine H2, Catalyst Target (5-Chloroquinolin-8-yl) methanamine (Target) Imine->Target H2 Dimer Bis-alkylated Dimer (Impurity) Imine->Dimer + Target Amine - NH3, then H2 Dehalo Quinolin-8-ylmethanamine (Impurity) Target->Dehalo Pd/C, H2 (Dehalogenation)

Reaction pathways in nitrile reduction highlighting target amine and common impurity branches.

Part 5: References

  • Catalytic Reduction of Nitriles - Thieme Connect. Available at:[Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates - ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions - Common Organic Chemistry. Available at: [Link]

  • How to prevent secondary amine formation in nitrile reduction? - ResearchGate. Available at: [Link]

  • Pd/C Catalyzed Dehalogenation of (Hetero)aryls - ResearchGate. Available at: [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects - CCS Publishing. Available at:[Link]

Sources

Validation & Comparative

(5-Chloroquinolin-8-yl)methanamine vs 8-aminoquinoline in directed C-H activation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Directing Groups in C-H Activation: (5-Chloroquinolin-8-yl)methanamine vs. 8-Aminoquinoline

Introduction: The Strategic Value of Directing Groups in C-H Activation

Transition metal-catalyzed C-H activation has revolutionized modern synthetic chemistry, offering a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials. This approach allows for the direct conversion of ubiquitous C-H bonds into valuable C-C and C-heteroatom bonds, drastically improving atom and step economy. The key to unlocking the potential of this methodology lies in controlling regioselectivity—a challenge elegantly addressed by the use of directing groups (DGs).

Among the most powerful and versatile DGs developed to date is the 8-aminoquinoline (8-AQ) scaffold. Introduced by Daugulis and coworkers in 2005, this simple bidentate chelating system has been successfully employed with a wide array of transition metals—including Pd, Ni, Cu, Co, Fe, and Ru—to functionalize both sp² and sp³ C-H bonds.[1][2][3][4] Its effectiveness stems from the formation of a stable five-membered metallacycle intermediate, which positions the metal catalyst in close proximity to the target C-H bond, facilitating its cleavage.

However, the very success of the 8-AQ system has spurred further innovation. Researchers have sought to refine its properties to overcome inherent limitations, such as the occasional lack of selectivity on the quinoline ring itself and challenges associated with its removal. This guide provides a detailed, data-supported comparison between the archetypal 8-aminoquinoline and a rationally designed alternative, (5-Chloroquinolin-8-yl)methanamine. We will delve into the structural rationale, mechanistic implications, and comparative performance of these two directing groups to equip researchers with the insights needed to make informed experimental choices.

The Archetype: Understanding the Power of 8-Aminoquinoline (8-AQ)

The 8-aminoquinoline moiety, when coupled with a substrate via an amide bond, serves as a robust N,N-bidentate directing group. The quinoline nitrogen and the amide nitrogen work in concert to chelate the metal catalyst, forming a thermodynamically stable five-membered metallacycle. This pre-coordination is the critical first step in the catalytic cycle, enabling a Concerted Metalation-Deprotonation (CMD) mechanism, which is often the rate-determining step.[5]

The versatility of 8-AQ is remarkable, facilitating a broad spectrum of chemical transformations. It has been instrumental in reactions such as:

  • Arylation and Alkylation of sp² and sp³ C-H bonds.[1]

  • Alkenylation and Alkynylation .[6][7]

  • Carbonylation to access phthalimide derivatives.[8]

  • Amination for the formation of C-N bonds.[9]

Despite its broad utility, the 8-AQ system is not without its challenges. The amide bond formed is exceptionally stable, which can complicate the final deprotection step to release the desired functionalized carboxylic acid or derivative.[10] Furthermore, the C5 position of the quinoline ring is electronically activated and can sometimes compete as a site for functionalization, leading to undesired side products.[9][11]

The Challenger: (5-Chloroquinolin-8-yl)methanamine – A Design for Enhanced Control

(5-Chloroquinolin-8-yl)methanamine represents a strategic evolution of the 8-AQ scaffold, incorporating two key structural modifications designed to address the limitations of the parent system.

  • The 5-Chloro Substituent: The placement of an electron-withdrawing chlorine atom at the C5 position serves a dual purpose. Electronically, it modulates the properties of the quinoline ring. Sterically, and more importantly, it physically blocks the C5 position, preventing the undesired C-H functionalization at this site and thereby improving the chemoselectivity of the reaction.

  • The Methanamine (-CH₂-) Spacer: The insertion of a methylene group between the C8 position and the amide nitrogen fundamentally alters the geometry of the chelation complex. Instead of the 5-membered metallacycle formed with 8-AQ, this modified DG forms a more flexible 6-membered ring with the metal center. This change in ring size and conformation can have profound effects on the stability of the metallacycle intermediate and the overall kinetics of the catalytic cycle.

These modifications have proven effective in enabling unique and highly selective transformations. For instance, the 5-chloro-8-aminoquinoline system has been successfully used in nickel-catalyzed sulfonylation and palladium-catalyzed chelation-assisted cross-dehydrogenative coupling reactions.[12]

Head-to-Head Comparison: Structural and Mechanistic Insights

The choice between these two directing groups hinges on the specific demands of the desired transformation. The following table and diagrams summarize the key structural and mechanistic differences.

Feature8-Aminoquinoline (8-AQ)(5-Chloroquinolin-8-yl)methanamine
Chelation Mode N,N-BidentateN,N-Bidentate
Metallacycle Size 5-membered6-membered
Key Structural Feature Unsubstituted Quinoline Ring5-Chloro Substituent, Methylene Spacer
Primary Advantage Broad, well-established utility across numerous metals and reaction types.Enhanced selectivity by blocking C5 side reactions; altered reactivity profile due to 6-membered metallacycle.
Potential Limitation Susceptible to C5 functionalization; challenging removal.May exhibit different reactivity/catalyst compatibility compared to the 5-membered ring system.
Visualization of Key Intermediates

The fundamental difference in how these directing groups orchestrate the C-H activation step is best visualized by comparing the metallacycle intermediates they form.

Caption: Comparison of the 5-membered vs. 6-membered palladacycles.

Catalytic Cycle Workflow

The general workflow for applying either directing group follows a similar logical path, from substrate preparation to the final product release.

Workflow Start Carboxylic Acid Substrate Amide_Formation Amide Formation (Attach Directing Group) Start->Amide_Formation  1. DCC or Acyl Chloride CH_Functionalization Metal-Catalyzed C-H Functionalization Amide_Formation->CH_Functionalization  2. Catalyst, Reagents DG_Cleavage Directing Group Cleavage CH_Functionalization->DG_Cleavage  3. Deprotection End Final Product DG_Cleavage->End

Caption: General workflow for directed C-H functionalization.

Performance Data & Experimental Protocols

To provide a practical comparison, we present representative experimental protocols for C-H functionalization using each directing group. The data highlights the conditions under which each excels.

Protocol 1: 8-AQ Directed Pd-Catalyzed β-C(sp³)–H Arylation of Aliphatic Amides

This protocol is adapted from the seminal work by Daugulis and coworkers and is highly effective for the arylation of secondary C-H bonds.[1]

Reaction Scheme: N-(quinolin-8-yl)alkanamide + Ar-I → β-Aryl-N-(quinolin-8-yl)alkanamide

Reagents & Equipment:

  • N-(quinolin-8-yl)alkanamide substrate (1.0 mmol)

  • Aryl iodide (3.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Cesium Pivalate (CsOCOtBu, 2.0 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Screw-capped vial, magnetic stir bar, heating block

Procedure:

  • To a screw-capped vial, add the N-(quinolin-8-yl)alkanamide substrate, aryl iodide, Pd(OAc)₂, cesium pivalate, and potassium carbonate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the vial tightly and place it on a preheated heating block at 130 °C.

  • Stir the reaction mixture for 24-48 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Representative Data:

SubstrateAryl IodideYield (%)Reference
N-(quinolin-8-yl)pivalamide4-Iodoanisole85[1]
N-(quinolin-8-yl)cyclohexanecarboxamideIodobenzene72[1]
Protocol 2: (5-Chloroquinolin-8-yl)methanamine Directed Ni-Catalyzed C(sp²)–H Sulfonylation

This protocol, based on work by Chatani and coworkers, demonstrates the utility of the modified directing group in a nickel-catalyzed reaction, showcasing its distinct applications.[12]

Reaction Scheme: N-((5-chloroquinolin-8-yl)methyl)benzamide + Ar-SO₂Cl → ortho-Sulfonylated Product

Reagents & Equipment:

  • N-((5-chloroquinolin-8-yl)methyl)benzamide substrate (0.2 mmol)

  • Arylsulfonyl chloride (0.4 mmol)

  • Nickel(II) triflate (Ni(OTf)₂, 0.02 mmol, 10 mol%)

  • 2,2'-Bipyridine (bpy, 0.02 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 0.4 mmol)

  • Anhydrous 1,2-dichloroethane (DCE, 1 mL)

  • Screw-capped vial, magnetic stir bar, heating block

Procedure:

  • In an inert atmosphere glovebox, add the benzamide substrate, Ni(OTf)₂, bpy, and K₂CO₃ to a screw-capped vial.

  • Add anhydrous DCE, followed by the arylsulfonyl chloride.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial on a preheated heating block at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Representative Data:

SubstrateArylsulfonyl ChlorideYield (%)Reference
N-((5-chloroquinolin-8-yl)methyl)benzamideBenzenesulfonyl chloride81[12]
N-((5-chloroquinolin-8-yl)methyl)benzamide4-Toluenesulfonyl chloride75[12]

Conclusion and Strategic Recommendations

Both 8-aminoquinoline and (5-Chloroquinolin-8-yl)methanamine are powerful directing groups for C-H activation, but they are not interchangeable. The choice of DG should be a strategic decision based on the synthetic goal.

  • Choose 8-Aminoquinoline (8-AQ) for:

    • Well-established, broadly applicable C-H functionalizations (arylations, alkylations) where C5-reactivity is not a concern.

    • Reactions where the extensive existing literature provides a clear and reliable starting point for optimization.

    • Proof-of-concept studies due to its commercial availability and predictable behavior.

  • Choose (5-Chloroquinolin-8-yl)methanamine for:

    • Substrates where undesired C5-functionalization of the directing group is a known or anticipated problem. The 5-chloro group provides an effective and elegant solution.

    • Reactions where the formation of a 6-membered metallacycle may offer a unique reactivity profile or improved stability, such as in the nickel-catalyzed sulfonylation shown above.

    • Developing novel transformations where altering the bite angle and flexibility of the chelating system could unlock new reaction pathways.

The continuous evolution of directing groups, from the foundational 8-AQ to rationally modified systems, underscores the dynamism of the C-H activation field. By understanding the subtle yet significant differences in their structure and mechanism, researchers can better harness their power to build molecular complexity with greater precision and efficiency.

References

  • Daugulis, O. et al. (2005). A General Method for Palladium-Catalyzed Alkylation and Arylation of sp² and sp³ C-H Bonds. Journal of the American Chemical Society. [Link]

  • Chen, X. et al. (2009). Palladium-Catalyzed Alkyl C–H Bond Activation. Chemical Society Reviews. [Link]

  • Corbet, M. & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition. [Link]

  • Sharma, S. et al. (2018). Cobalt-Catalyzed Remote C-4 Functionalization of 8-Aminoquinoline Amides with Ethers via C–H Activation under Visible-Light Irradiation. The Journal of Organic Chemistry. [Link]

  • Wang, B. et al. (2018). An efficient nickel/silver co-catalyzed remote C–H amination of 8-aminoquinolines with azodicarboxylates at room temperature. RSC Advances. [Link]

  • Berger, M. et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Angewandte Chemie International Edition. [Link]

  • Tobisu, M. & Chatani, N. (2021). Catalytic C-H Activation. Chemistry Letters. [Link]

  • Ano, Y. & Chatani, N. (2019). Nickel-Catalyzed Alkynylation of C(sp2)-H Bond Directed by an 8-Aminoquinoline Moiety. Organic Letters. [Link]

  • Daugulis, O. et al. (2014). Cobalt-Catalyzed, Aminoquinoline-Directed Carbonylation of Unactivated sp2 C–H Bonds. Organic Letters. [Link]

  • Srimontree, W. et al. (2021). Recent development in transition metal-catalysed C–H olefination. Chemical Science. [Link]

  • Zhang, S. et al. (2020). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules. [Link]

  • Shang, M. et al. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules. [Link]

  • Daugulis, O. et al. (2014). Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)–H Bond Functionalization. Journal of the American Chemical Society. [Link]

  • Daugulis, O. et al. (2015). Cobalt(III) Intermediates in Cobalt-Catalyzed, Bidentate Chelation Assisted C(sp2)-H Functionalizations. Molecules. [Link]

  • Li, X. et al. (2025). Cobalt(III)-Catalyzed Enantioselective C–H Functionalization: Ligand Innovation and Reaction Development. Accounts of Chemical Research. [Link]

Sources

comparing reactivity: (5-Chloroquinolin-8-yl)methanamine vs (5-bromoquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: (5-Chloroquinolin-8-yl)methanamine vs. (5-Bromoquinolin-8-yl)methanamine in Cross-Coupling Applications

Executive Summary

For researchers and drug development professionals designing functionalized quinoline scaffolds, the choice between (5-chloroquinolin-8-yl)methanamine and (5-bromoquinolin-8-yl)methanamine dictates the trajectory of downstream synthetic workflows. While both building blocks share an identical quinoline core and a highly nucleophilic 8-methanamine substituent, the differential reactivity of the C-Cl versus C-Br bond at the 5-position fundamentally alters catalyst selection, reaction thermodynamics, and overall yield in palladium-catalyzed cross-coupling reactions.

This guide objectively compares the reactivity profiles of these two substrates, providing mechanistic insights, empirical performance data, and self-validating experimental protocols to optimize your synthetic campaigns.

Mechanistic Causality: The Halogen Effect in Oxidative Addition

The primary divergence in reactivity between the 5-chloro and 5-bromo variants is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond (~285 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (~331 kJ/mol).

In standard palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), the catalytic cycle initiates with the oxidative addition of the aryl halide to the active Pd(0) species. For the (5-bromoquinolin-8-yl) substrate, this step is rapid and exergonic, allowing the use of standard phosphine ligands (like XPhos or BINAP) at moderate temperatures[1].

Conversely, the oxidative addition of the (5-chloroquinolin-8-yl) substrate is highly endothermic and typically serves as the rate-determining step (RDS)[1]. To force the C-Cl cleavage, the catalytic system requires highly electron-rich, sterically demanding ligands (such as BrettPhos or specialized N-heterocyclic carbenes) and elevated thermal conditions to overcome the activation barrier[2][3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA_Br Oxidative Addition (Fast) C-Br Cleavage Pd0->OA_Br 5-Bromo Substrate OA_Cl Oxidative Addition (Slow) C-Cl Cleavage (Requires Bulky Ligands) Pd0->OA_Cl 5-Chloro Substrate PdII Pd(II) Intermediate Ar-Pd(L_n)-X OA_Br->PdII OA_Cl->PdII Transmetalation Amine Coordination & Deprotonation PdII->Transmetalation RE Reductive Elimination Product Formation Transmetalation->RE RE->Pd0 Catalyst Regeneration

Caption: Divergent oxidative addition pathways for 5-bromo vs 5-chloro quinoline substrates.

The 8-Methanamine Challenge: Workflow Design

Before exploiting the halogen at the 5-position, the primary amine at the 8-position must be addressed. The unhindered -CH2NH2 group is a potent nucleophile and a strong σ-donor. If left unprotected during a palladium-catalyzed reaction, it will:

  • Competitively coordinate to the Pd center, leading to severe catalyst poisoning.

  • Act as a competing substrate, resulting in complex mixtures of inter- and intramolecular amination byproducts.

Therefore, a robust, self-validating workflow mandates the transient protection of the methanamine group (typically as a tert-butyloxycarbonyl or Boc carbamate) prior to cross-coupling.

Workflow Start Starting Material (5-X-quinolin-8-yl)methanamine Protect Step 1: Amine Protection (Boc2O, Et3N) Start->Protect Couple Step 2: Pd Cross-Coupling (Buchwald-Hartwig) Protect->Couple Deprotect Step 3: Deprotection (TFA or HCl) Couple->Deprotect Product Final Functionalized Quinoline Deprotect->Product

Caption: Mandatory three-step workflow for the functionalization of 8-methanamine quinolines.

Experimental Data & Performance Comparison

To objectively compare the reactivity of the two substrates, we evaluate their performance in a standard Buchwald-Hartwig amination using morpholine as a model secondary amine. The data below synthesizes expected yields based on established kinetic behaviors of aryl chlorides versus aryl bromides[2][4].

Substrate (Boc-Protected)HalogenCatalyst System (Pd source / Ligand)BaseTemp (°C)Time (h)Expected Conversion (%)
5-Bromo Bromine2 mol% Pd2(dba)3 / 4 mol% XPhosNaOtBu8012>95%
5-Chloro Chlorine2 mol% Pd2(dba)3 / 4 mol% XPhosNaOtBu8024<40% (Incomplete OA)
5-Chloro Chlorine2 mol% Pd2(dba)3 / 4 mol% BrettPhos NaOtBu11018>85%

Analysis: The 5-bromo substrate achieves near-quantitative conversion under mild conditions with standard dialkylbiaryl phosphines (XPhos). The 5-chloro substrate stalls under identical conditions due to the high activation energy of the C-Cl bond. Successful coupling of the 5-chloro analogue requires transitioning to BrettPhos (which promotes faster oxidative addition of aryl chlorides) and increasing the thermal energy to 110 °C[2].

Step-by-Step Self-Validating Protocol

The following protocol details the coupling of the 5-bromo and 5-chloro substrates, incorporating built-in validation checks to ensure scientific integrity.

Phase 1: Protection of the Primary Amine

Causality: Prevents catalyst poisoning and off-target amination.

  • Dissolve 1.0 eq of the starting (5-X-quinolin-8-yl)methanamine in anhydrous dichloromethane (DCM) (0.2 M).

  • Add 1.5 eq of triethylamine (Et3N), followed by dropwise addition of 1.1 eq of di-tert-butyl dicarbonate (Boc2O) at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains deep purple/red) confirms complete protection.

  • Perform an aqueous wash, dry over Na2SO4, and concentrate to yield the Boc-protected intermediate.

Phase 2: Buchwald-Hartwig Amination

Causality: Formation of the C-N bond at the 5-position.

  • To an oven-dried Schlenk tube under an inert argon atmosphere, add the Boc-protected aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol)[2].

  • Ligand Selection:

    • For 5-Bromo: Add XPhos (0.04 mmol, 4 mol%).

    • For 5-Chloro: Add BrettPhos (0.04 mmol, 4 mol%)[2].

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat in a preheated oil bath: 80 °C for the bromide, 110 °C for the chloride.

  • Validation Check: At 12 hours, sample the reaction via GC-MS. The presence of unreacted starting material in the 5-chloro vessel indicates the need for extended heating (up to 24h) or a catalyst spike.

  • Cool, dilute with ethyl acetate, filter through Celite to remove Pd black, and purify via flash chromatography.

Phase 3: Deprotection

Causality: Restoration of the functional 8-methanamine group.

  • Dissolve the coupled product in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, and extract with DCM to yield the final free amine.

Conclusion & Selection Matrix

When designing a synthetic route, the choice between the 5-chloro and 5-bromo analogues is a trade-off between raw material cost/stability and catalytic efficiency:

  • Select (5-Bromoquinolin-8-yl)methanamine when rapid throughput, mild reaction conditions, and high yields are paramount. It is the superior choice for library generation and late-stage functionalization where complex catalyst optimization is undesirable.

  • Select (5-Chloroquinolin-8-yl)methanamine for large-scale process chemistry where the lower cost of aryl chlorides outweighs the expense of specialized ligands (like BrettPhos) and higher energy inputs.

References

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at:[Link]

  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Publishing. Available at:[Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC / National Institutes of Health. Available at:[Link]

  • Using Common Alcohols to Transform N–H NHC-Palladium Complexes into Reactive Catalysts for the Suzuki–Miyaura Reaction with Aryl Chlorides. ACS Publications. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Analytical Validation of (5-Chloroquinolin-8-yl)methanamine: A Comparative Analysis of LC-MS, GC-MS, and HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(5-Chloroquinolin-8-yl)methanamine is a quinoline derivative, a class of compounds recognized for its wide-ranging biological activities and as a crucial scaffold in medicinal chemistry.[1][2] The development of any new chemical entity, particularly one with pharmaceutical potential, hinges on the ability to accurately and reliably quantify it in various matrices. This necessity is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of (5-Chloroquinolin-8-yl)methanamine. As your Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind methodological choices. We will focus primarily on Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for its sensitivity and selectivity, while also providing a critical comparison with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). All validation parameters discussed are grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the trustworthiness and scientific integrity of the described methods.[3][4][5]

The Premier Approach: LC-MS/MS Method Validation

For the quantification of novel small molecules like (5-Chloroquinolin-8-yl)methanamine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is frequently the method of choice.[6][7] The rationale is twofold: the unparalleled selectivity afforded by Multiple Reaction Monitoring (MRM), which isolates a specific precursor ion and its unique fragment ion, and the exceptional sensitivity , enabling detection at trace levels.[6][7]

An LC-MS/MS method's validation is a systematic process that demonstrates its suitability for the intended purpose.[5][8] This process is not merely a checklist; it is a self-validating system that ensures the data produced is reliable and reproducible.

The LC-MS/MS Validation Workflow

The validation process follows a logical sequence, where each step builds upon the last to create a robust analytical method.

method_dev Method Development (Column, Mobile Phase, MS Tuning) specificity Specificity & Selectivity (Interference Check) method_dev->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Perturbations) lod_loq->robustness validated_method Validated Method for Routine Analysis robustness->validated_method

Caption: Workflow for a comprehensive LC-MS/MS method validation.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a robust method for quantifying (5-Chloroquinolin-8-yl)methanamine in a common biological matrix like rat plasma.

1. Instrumentation and Conditions:

  • UHPLC System: Standard ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).[6]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: A C18 column provides excellent hydrophobic retention for the aromatic quinoline structure.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the primary amine, promoting better ionization in positive ESI mode and improving peak shape.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The primary amine group is readily protonated, making positive mode ESI highly efficient.[7]

  • MRM Transition: (5-Chloroquinolin-8-yl)methanamine: [M+H]+ m/z 193.05 -> [fragment ion] m/z (To be determined during method development by infusing a standard solution and identifying a stable, high-intensity fragment ion).

2. Sample Preparation (Protein Precipitation): [9]

  • To a 50 µL aliquot of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled version of the analyte).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis. Rationale: Protein precipitation is a rapid and effective method for cleaning up biological samples prior to LC-MS analysis.[9][10]

3. Validation Procedures (as per ICH Q2(R1)): [5]

  • Specificity: Analyze blank matrix (plasma from six different sources), blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ), and blank matrix spiked with potentially interfering compounds. No significant peaks should be observed at the retention time of the analyte in the blank samples.

  • Linearity and Range: Prepare a calibration curve by spiking blank plasma with the analyte at a minimum of six concentration levels (e.g., 1 - 1000 ng/mL).[9] The curve is acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations are within ±15% of the nominal value (±20% at LLOQ).

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 150, and 750 ng/mL) in five replicates on three separate days. Accuracy (% bias) should be within ±15%, and precision (%RSD) should be ≤15%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (Signal-to-Noise ratio typically >10).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak area of the analyte in post-extraction spiked samples to that of a pure solution.

Alternative Analytical Techniques: A Comparative Overview

While LC-MS/MS is a powerful tool, it's essential to understand its performance relative to other available technologies. The choice of method often depends on the specific application, available resources, and required sensitivity.[11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness.[11] For (5-Chloroquinolin-8-yl)methanamine, the quinoline ring system contains a strong chromophore, making it amenable to UV detection.[2]

  • Advantages: Lower instrument cost, simpler operation, and robust performance for higher concentration samples (e.g., API purity).

  • Disadvantages: Significantly lower sensitivity compared to MS.[12] It is also less selective; co-eluting impurities with similar UV absorption spectra can interfere with quantification, which is a significant risk in complex matrices like plasma.[12]

  • Protocol Snapshot: A typical method would use a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).[1] Detection would be set at a wavelength of maximum absorbance for the quinoline chromophore (e.g., ~225-254 nm).[1] However, primary amines can exhibit poor peak shape on standard silica-based columns; derivatization or the use of specialized columns may be necessary.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution and is highly sensitive.[14] However, its application to a compound like (5-Chloroquinolin-8-yl)methanamine is challenging.

  • Advantages: High separation efficiency, providing excellent resolution of closely related compounds.

  • Disadvantages: The primary amine group makes the molecule polar and non-volatile. Direct analysis by GC is often not feasible. Chemical derivatization is required to convert the polar amine into a more volatile and thermally stable derivative (e.g., silylation or acylation) before injection. This adds an extra step to sample preparation, which can introduce variability and increase analysis time.

  • Protocol Snapshot: A sample would first be extracted and dried. A derivatizing agent (e.g., BSTFA for silylation) would be added and the reaction heated. The resulting derivative would then be injected into the GC-MS, typically using a non-polar column like a DB-5MS.[11]

Performance Head-to-Head: A Data-Driven Comparison

To provide a clear, objective comparison, the following table summarizes the expected performance of each technique for the validation of (5-Chloroquinolin-8-yl)methanamine, based on established analytical principles.

Validation ParameterLC-MS/MS (Expected)HPLC-UV (Expected)GC-MS (with Derivatization, Expected)
Selectivity Very High (MRM isolates specific ions)Moderate (Risk of co-elution)High (Good chromatography + MS)
Sensitivity (LOQ) Very Low (e.g., 0.1-5 ng/mL)High (e.g., 50-200 ng/mL)Low (e.g., 1-10 ng/mL)
Linearity (r²) > 0.99> 0.99> 0.99
Dynamic Range Wide (3-4 orders of magnitude)Moderate (2-3 orders of magnitude)Wide (3-4 orders of magnitude)
Matrix Effect High (Ion suppression is common)LowModerate
Sample Prep Complexity Moderate (Protein precipitation)Low to Moderate (Dilute and shoot/SPE)High (Extraction + Derivatization)
Throughput High (Fast gradients < 5 min)ModerateLow (Longer run times + prep)

Choosing the Right Tool for the Job

The optimal analytical method is dictated by the research question. This decision tree can guide your selection process.

start What is the primary analytical need? need_trace Trace-level quantification in complex matrix (e.g., plasma)? start->need_trace need_purity High-concentration analysis (e.g., API purity, formulation)? start->need_purity need_volatile Analysis of volatile impurities or structural isomers? start->need_volatile need_trace->need_purity No lcms LC-MS/MS (High Sensitivity & Selectivity) need_trace->lcms Yes need_purity->need_volatile No hplcuv HPLC-UV (Robust, Cost-Effective) need_purity->hplcuv Yes gcms GC-MS (High Resolution, requires Derivatization) need_volatile->gcms Yes

Sources

A Senior Application Scientist's Guide to Benchmarking (5-Chloroquinolin-8-yl)methanamine Derivatives with In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, fellow researchers and drug development professionals. This guide provides a comprehensive comparison of standard in vitro assays for evaluating the biological efficacy of (5-Chloroquinolin-8-yl)methanamine derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Derivatives of this core structure have shown a remarkable breadth of biological activities, including potent anticancer and antimicrobial effects.[3][4]

This document moves beyond a simple listing of protocols. It is designed to provide you with the causal logic behind experimental choices, enabling you to design robust, self-validating screening funnels for your own novel derivatives. We will delve into the primary assays used to benchmark performance, provide detailed, field-tested protocols, and present data in a clear, comparative format.

Section 1: The Mechanistic Landscape & Primary Screening Funnel

(5-Chloroquinolin-8-yl)methanamine derivatives are versatile pharmacophores that can engage multiple biological targets.[5] Understanding these potential mechanisms is critical for selecting the appropriate primary and secondary assays. The initial goal of any screening campaign is to efficiently identify "hit" compounds with significant biological activity. Therefore, a tiered approach, starting with broad cytotoxicity and antimicrobial assays, is most effective.

1.1 Anticancer Activity: A Multi-pronged Assault

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes, disruption of DNA processes, and induction of programmed cell death (apoptosis).[1][6][7][8]

  • DNA Intercalation & Topoisomerase Inhibition : The planar aromatic structure of the quinoline ring allows it to insert between DNA base pairs, interfering with replication and transcription.[3][6]

  • Kinase Inhibition : Many derivatives have been designed to target the ATP-binding sites of oncogenic kinases (e.g., Pim-1, mTOR, Src kinase), which are crucial for cancer cell survival and proliferation signaling pathways.[3][9]

  • Induction of Apoptosis : By generating reactive oxygen species (ROS) or disrupting mitochondrial function, these compounds can trigger the intrinsic apoptosis pathway in cancer cells.[5][6]

  • Tubulin Polymerization Inhibition : Some quinoline derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and cell death.[1][7]

A logical first step in screening for anticancer potential is to assess a compound's general cytotoxicity against a panel of relevant cancer cell lines.

Experimental Workflow: Initial In Vitro Screening

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification & Secondary Assays Derivative1 Derivative A Anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) Derivative1->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Derivative1->Antimicrobial Derivative2 Derivative B Derivative2->Anticancer Derivative2->Antimicrobial Derivative3 Derivative C Derivative3->Anticancer Derivative3->Antimicrobial Hit_Anticancer Anticancer 'Hits' (Low IC50) Anticancer->Hit_Anticancer Hit_Antimicrobial Antimicrobial 'Hits' (Low MIC) Antimicrobial->Hit_Antimicrobial Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) Hit_Anticancer->Mechanism

Caption: The enzymatic conversion at the core of the MTT assay.

Materials:

  • (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in a final volume of 100 µL of culture medium per well. [10]Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere. It is advisable to leave the perimeter wells filled with sterile PBS to minimize the "edge effect". [11]2. Compound Treatment: Prepare serial dilutions of the (5-Chloroquinolin-8-yl)methanamine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the same concentration of solvent, e.g., DMSO, as the treated wells).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. [10]4. MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. [12]Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [13]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. [11]7. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [12]Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. [11][12]8. Data Analysis: Subtract the absorbance of a blank (medium with MTT but no cells). Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound. [14][15]It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Broth Microdilution Workflow

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result A Prepare Serial Dilutions of Test Compound in Broth C Inoculate Dilutions with Bacteria A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-24 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F MIC = Lowest Concentration with No Visible Growth E->F

Caption: Step-by-step process for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick 4-5 well-isolated colonies of the test bacterium. [16]Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [16]Dilute this suspension as per CLSI guidelines to achieve the final target inoculum concentration in the wells (approx. 5 x 10⁵ CFU/mL). [17]2. Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of your test compounds in MHB. [16]For example, add 50 µL of MHB to wells 2 through 12. Add 100 µL of your stock compound solution to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculation: Within 15-30 minutes of standardizing the inoculum, add 50 µL of the diluted bacterial suspension to each well (bringing the final volume to 100 µL).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air. [16]5. MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. [16][15]

Section 4: Concluding Remarks for the Bench Scientist

The benchmarking of (5-Chloroquinolin-8-yl)methanamine derivatives requires a systematic and logical approach. This guide outlines a robust initial screening funnel, beginning with broad-spectrum cytotoxicity (MTT) and antimicrobial (MIC) assays. These foundational tests provide the quantitative data needed to compare novel derivatives against each other and against established standards.

Positive "hits" from these primary screens—those compounds exhibiting low IC₅₀ or MIC values—should be advanced to a suite of secondary, mechanism-of-action assays. For anticancer candidates, this could involve specific enzyme inhibition assays or apoptosis quantification. [3][18]For antimicrobial candidates, time-kill studies or testing against a broader panel of resistant strains would be the logical next step.

By coupling this tiered experimental strategy with careful data analysis, researchers can efficiently identify the most promising derivatives for further preclinical development.

References
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google AI-Powered Search.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles - Arabian Journal of Chemistry. (2026, March 16). ScienceDirect.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar.
  • MTT Assay: Assessing Cell Prolifer
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline deriv
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - NIH.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). MDPI.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025, April 5). ScienceDirect.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect.
  • Antimicrobial Susceptibility Testing. (n.d.). APEC.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Antimicrobial Susceptibility Testing. (2024, May 27).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). Taylor & Francis Online.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). PubMed.
  • Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evalu
  • Substituted quinolines as noncovalent proteasome inhibitors. (n.d.). PMC - NIH.
  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021, July 13). tl;dr pharmacy.

Sources

(5-Chloroquinolin-8-yl)methanamine vs unsubstituted quinolin-8-ylmethanamine binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers in Drug Discovery and Chemical Biology

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic modification of this heterocyclic system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. A common and impactful modification is the introduction of a chloro-substituent. This guide provides a comparative analysis of (5-Chloroquinolin-8-yl)methanamine and its parent compound, unsubstituted quinolin-8-ylmethanamine, focusing on the influence of the 5-chloro group on binding affinity. While direct, head-to-head experimental data for these two specific molecules across a range of targets is not extensively published, we can infer the likely effects based on well-established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related quinoline derivatives.

The Rationale for Halogenation in Drug Design

The introduction of halogen atoms, particularly chlorine, is a time-tested strategy in drug discovery to modulate a molecule's properties. The addition of a chlorine atom can significantly alter a compound's lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can have a profound impact on how the molecule interacts with its biological target, often leading to enhanced binding affinity and improved therapeutic efficacy.[1][2]

The decision to place a chlorine atom at the 5-position of the quinoline ring is a deliberate one, aimed at probing a specific chemical space within the target's binding pocket. The electronic and steric consequences of this substitution are key to understanding its effect on binding affinity.

Comparative Analysis of Binding Affinity: An Evidence-Based Inference

While we lack a direct comparative dataset for (5-Chloroquinolin-8-yl)methanamine and quinolin-8-ylmethanamine against a specific target, we can draw strong inferences from the broader scientific literature on quinoline derivatives.

FeatureUnsubstituted Quinolin-8-ylmethanamine(5-Chloroquinolin-8-yl)methanaminePredicted Impact on Binding Affinity
Lipophilicity Moderately lipophilicMore lipophilic due to the presence of the chloro group.[1]Potentially Enhanced Affinity: Increased lipophilicity can lead to stronger hydrophobic interactions with non-polar residues in a binding pocket.[1]
Electronic Profile The quinoline ring has a specific electron distribution.The electron-withdrawing nature of the chlorine atom alters the electron density of the quinoline ring system.[2]Context-Dependent: This can either enhance or weaken interactions depending on the electronic nature of the binding site. For instance, it could strengthen interactions with electron-deficient aromatic systems (π-π stacking) or alter hydrogen bonding capabilities of nearby functional groups.[3]
Steric Profile The 5-position is occupied by a hydrogen atom.The larger chlorine atom introduces steric bulk at the 5-position.Target-Dependent: The impact is highly dependent on the topology of the binding site. If the pocket can accommodate the larger substituent, it may lead to favorable van der Waals interactions. Conversely, a constrained binding site could result in a steric clash, reducing affinity.
Halogen Bonding Not applicable.The chlorine atom can act as a halogen bond donor, a non-covalent interaction with a nucleophilic partner (e.g., a carbonyl oxygen or a nitrogen atom) in the protein.Potentially Enhanced Affinity: The formation of a halogen bond can provide an additional, specific interaction that anchors the ligand in the binding site, thereby increasing affinity.

Inference Summary: The introduction of a chloro-group at the 5-position of quinolin-8-ylmethanamine is predicted to increase its binding affinity for targets with hydrophobic pockets that can accommodate the substituent. The potential for halogen bonding offers an additional mechanism for enhanced affinity. However, the overall effect remains highly dependent on the specific topology and electrostatic environment of the protein's binding site. For example, in the context of antimalarial aminoquinolines, the presence of a 7-chloro group is crucial for inhibitory activity, highlighting the profound and position-specific impact of halogenation.[4]

Determining Binding Affinity: Key Experimental Methodologies

To empirically determine and compare the binding affinities of these two compounds, researchers would typically employ one of two gold-standard biophysical techniques: Radioligand Binding Assays or Surface Plasmon Resonance (SPR).

Radioligand Binding Assays

This technique is a cornerstone of pharmacology for quantifying ligand-receptor interactions.[5][6] It relies on the use of a radioactively labeled ligand (radioligand) that binds to the target of interest.

Experimental Workflow:

Radioligand Binding Assay Workflow

Detailed Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compounds ((5-Chloroquinolin-8-yl)methanamine and quinolin-8-ylmethanamine).

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of a small molecule binding to a protein target.[11][12]

Experimental Workflow:

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (5-Chloroquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a comprehensive framework for the safe handling, use, and disposal of (5-Chloroquinolin-8-yl)methanamine, a compound with significant potential in drug discovery and development. Given the specific nature of this chloroquinoline derivative, this document moves beyond a generic checklist to offer a detailed operational plan grounded in established safety protocols for related chemical structures. The causality behind each recommendation is explained to empower you with the knowledge to work safely and effectively.

It is critical to note that a specific Safety Data Sheet (SDS) for (5--Chloroquinolin-8-yl)methanamine was not available at the time of this writing. Therefore, the following guidance is synthesized from the safety profiles of structurally similar compounds, including 5-chloro-8-hydroxyquinoline and other quinoline derivatives. Researchers must consult the specific SDS for their purchased compound upon its arrival and before commencing any experimental work.

Hazard Assessment and Triage: Understanding the Risks

Quinoline derivatives, as a class, present a range of potential health and environmental hazards.[1][2][3] Based on available data for analogous compounds, (5-Chloroquinolin-8-yl)methanamine should be handled with the assumption that it may possess the following hazardous properties:

  • Acute Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[5]

  • Long-Term Health Effects : Some quinoline compounds are suspected of having carcinogenic or mutagenic properties.[3]

  • Environmental Hazards : Many quinoline derivatives are toxic to aquatic life.[6]

Due to these potential hazards, a cautious and proactive approach to safety is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling (5-Chloroquinolin-8-yl)methanamine. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[5][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl)Prevents skin contact, which can lead to irritation and absorption of the chemical.[8]
Body Protection A lab coat that is fully buttonedProtects skin and personal clothing from contamination.[7]
Respiratory Protection Not typically required for small-scale lab work if handled in a certified chemical fume hood. For larger quantities or if there is a risk of aerosolization, a respirator may be necessary.A chemical fume hood provides the primary means of controlling inhalation exposure.[8][9]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and step-by-step guide outline the safe handling process for (5-Chloroquinolin-8-yl)methanamine.

cluster_0 Receiving and Storage cluster_1 Preparation and Handling cluster_2 Waste Disposal a Inspect Container b Log in Inventory a->b c Store in a Cool, Dry, Well-Ventilated Area b->c d Don Appropriate PPE c->d e Work in a Chemical Fume Hood d->e f Weigh and Prepare Solutions e->f g Conduct Experiment f->g h Segregate Waste g->h i Label Waste Containers h->i j Dispose According to Institutional Guidelines i->j

Caption: A workflow for the safe handling and disposal of (5-Chloroquinolin-8-yl)methanamine.

Step-by-Step Handling Protocol:
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Log the compound into your chemical inventory system.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The container should be tightly closed.[9]

  • Preparation and Handling :

    • Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

    • All work with (5-Chloroquinolin-8-yl)methanamine, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the solid, use a disposable weigh boat.

    • Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

  • During the Experiment :

    • Keep all containers with (5-Chloroquinolin-8-yl)methanamine closed when not in use.

    • In case of accidental contact, immediately follow the first aid procedures outlined below.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] Remove contaminated clothing.[7]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

  • Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8][9] Ensure the cleanup is performed by personnel wearing appropriate PPE. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of (5-Chloroquinolin-8-yl)methanamine and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with (5-Chloroquinolin-8-yl)methanamine, including disposable gloves, weigh boats, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][9]

  • Disposal Guidelines : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7][8] Do not dispose of this compound down the drain.[9] Your institution's environmental health and safety department will provide specific guidance on waste pickup and disposal procedures.

Conclusion: A Culture of Safety

The safe handling of (5-Chloroquinolin-8-yl)methanamine is not merely a matter of following rules but of fostering a deep-seated culture of safety within the laboratory. By understanding the potential hazards, diligently using appropriate PPE, adhering to a structured operational plan, and being prepared for emergencies, you can confidently and safely advance your research. Always prioritize safety, and when in doubt, consult with your institution's safety professionals.

References

  • Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Corteva Agriscience. (2022, January 21). SAFETY DATA SHEET.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Unknown. (2021, June 10). SAFETY DATA SHEET.
  • NextSDS. (n.d.). (5-chloroquinolin-8-yl)methanol — Chemical Substance Information.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Cayman Chemical. (2024, October 24). Safety Data Sheet.
  • ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
  • ResearchGate. (2025, July 11). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • Spectrum Pharmacy Products. (2024, May 11). Scientific Documentation.
  • U.S. EPA. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • MDPI. (2024, January 15). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • ChemicalBook. (2025, July 26). 5-CHLOROQUINOLINE - Safety Data Sheet.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。